molecular formula C8H6F3NO2 B6256605 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 1211539-77-3

6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid

カタログ番号: B6256605
CAS番号: 1211539-77-3
分子量: 205.13 g/mol
InChIキー: AVWRXCJDAGKYPG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid ( 1211539-77-3) is a high-purity chemical intermediate designed for research and development in the agrochemical and pharmaceutical industries. This compound belongs to the class of trifluoromethylpyridine (TFMP) derivatives, scaffolds renowned for their significant biological activities and presence in marketed products . The molecule integrates a carboxylic acid functional group, which serves as a critical handle for further synthetic modification, and a robust trifluoromethyl group, which enhances properties like metabolic stability, lipophilicity, and biomolecular binding affinity . The unique electronic and steric properties conferred by the trifluoromethyl group make this derivative a valuable building block in medicinal chemistry and drug discovery, particularly for the design of enzyme inhibitors and receptor ligands . APPLICATIONS: This compound is primarily utilized as a key synthetic intermediate. Its applications are driven by the proven success of TFMP derivatives in crop protection and human medicine . Researchers employ this acid in the development of potential active ingredients for novel herbicides, fungicides, and insecticides, capitalizing on the trend that a substantial portion of modern pesticides contain fluorine, often in a trifluoromethyl group . In pharmaceutical research, the pyridine-3-carboxylic acid (nicotinic acid) scaffold is a privileged structure in drug design, found in FDA-approved agents for conditions ranging from cancer and migraines to tuberculosis . This specific isomer is well-suited for constructing targeted molecules for drug discovery programs, including protease inhibitors and kinase inhibitors . RESEARCH VALUE: The strategic placement of the methyl and trifluoromethyl groups on the pyridine ring creates a sterically and electronically defined template for structure-activity relationship (SAR) studies. The carboxylic acid allows for straightforward derivatization into amides, esters, and other functional groups, enabling fine-tuning of activity and physicochemical properties . The compound's value is underscored by the continuous and significant demand for TFMP isomers in industrial R&D, as evidenced by consistent growth in related scientific literature and patents . NOTE: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

特性

CAS番号

1211539-77-3

分子式

C8H6F3NO2

分子量

205.13 g/mol

IUPAC名

6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6F3NO2/c1-4-6(8(9,10)11)2-5(3-12-4)7(13)14/h2-3H,1H3,(H,13,14)

InChIキー

AVWRXCJDAGKYPG-UHFFFAOYSA-N

正規SMILES

CC1=C(C=C(C=N1)C(=O)O)C(F)(F)F

純度

95

製品の起源

United States
Foundational & Exploratory

solubility profile of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Thermodynamic Solubility Profiling of 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic Acid in Organic Solvents

Executive Summary

In early-stage drug development and agrochemical synthesis, the physicochemical characterization of fluorinated heterocyclic intermediates is a critical path to success. 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid (CAS: 1211539-77-3) represents a highly functionalized nicotinic acid derivative. Its structural dichotomy—combining a highly lipophilic trifluoromethyl (–CF₃) group and a non-polar methyl (–CH₃) group with a polar, hydrogen-bonding carboxylic acid (–COOH) and a pyridine nitrogen—creates a complex thermodynamic landscape.

As a Senior Application Scientist, I have observed that relying on generalized solubility estimates for such heavily substituted pyridines frequently leads to catastrophic crystallization failures or suboptimal reaction yields. This technical guide establishes a rigorous, self-validating framework for determining and analyzing the thermodynamic solubility profile of this compound across various organic solvents.

Structural Thermodynamics & Hansen Solubility Parameters (HSP)

To predict and rationalize the solubility of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid, we must analyze its intermolecular interactions through the lens of Hansen Solubility Parameters (HSP) [1]. The total cohesive energy of the solvent and solute is divided into three components: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ ).

  • The Fluorine Effect: The –CF₃ group at the 5-position significantly lowers the polarizability of the molecule while increasing its lipophilicity[2]. This reduces the δP​ requirement of the ideal solvent, pushing the compound's solubility sphere toward moderately polar and even fluorous solvents.

  • Hydrogen Bonding & Lattice Energy: The –COOH group at the 3-position strongly drives the formation of stable intermolecular hydrogen-bonded dimers in the solid state. To achieve dissolution, the solvent must possess a sufficient δH​ value (either as a hydrogen bond donor or acceptor) to disrupt this high crystal lattice energy[3].

Consequently, the highest solubility is observed in solvents that act as strong hydrogen bond acceptors (e.g., ketones, esters) or amphiprotic solvents (e.g., alcohols), which can simultaneously solvate the lipophilic –CF₃ domain and disrupt the carboxylic acid dimers.

Experimental Methodology: The Isothermal Shake-Flask Protocol

While high-throughput kinetic solubility screens exist, the isothermal shake-flask method remains the undisputed "gold standard" for determining true thermodynamic equilibrium solubility[4]. The following protocol is designed as a self-validating system; every step includes a built-in control to prevent false data generation.

Step-by-Step Workflow
  • Preparation of the Solid Phase:

    • Action: Weigh an excess amount (typically 50–100 mg) of crystalline 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid into a 5 mL glass vial equipped with a PTFE-lined screw cap.

    • Causality: PTFE prevents solvent evaporation and leaching of plasticizers, which could artificially alter the solvent's dielectric constant and the compound's apparent solubility.

  • Solvent Addition & Equilibration:

    • Action: Add 2.0 mL of the target organic solvent. Place the vial in a thermostatic shaking water bath or incubator set precisely to the target temperature (e.g., 298.15 ± 0.1 K) at 150 RPM for 48 to 72 hours[5].

    • Causality: Fluorinated crystalline solids often exhibit slow dissolution kinetics. A minimum of 48 hours ensures that thermodynamic equilibrium is reached. Shaking is preferred over magnetic stirring to prevent the mechanical grinding of crystals, which can temporarily induce supersaturation via high-energy amorphous generation[6].

  • Phase Separation:

    • Action: Transfer the suspension to a pre-warmed centrifuge tube and centrifuge at 10,000 RPM for 15 minutes at the exact equilibration temperature.

    • Causality: Centrifugation must be strictly isothermal. A drop in temperature during phase separation will cause immediate precipitation of the solute, leading to falsely low solubility readings.

  • Solid-State Validation (Critical Step):

    • Action: Recover the undissolved solid pellet, dry it gently, and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality: This validates the system. If the solvent induced a polymorphic transition or formed a solvate (e.g., a methanolate), the measured solubility corresponds to the new solid form, not the original starting material[3].

  • Quantification:

    • Action: Dilute an aliquot of the clear supernatant with a compatible mobile phase and quantify the concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a validated calibration curve.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the thermodynamic solubility determination, highlighting the critical transition from the solid crystal lattice to the solvated state.

Workflow N1 Excess Solute Addition (6-Me-5-CF3-Nicotinic Acid) N3 Isothermal Shaking (48-72h Equilibration) N1->N3 N2 Solvent Selection (Polar/Non-polar Organic) N2->N3 N4 Isothermal Centrifugation (Phase Separation) N3->N4 Equilibrium Reached N5 Supernatant Quantification (HPLC-UV Analysis) N4->N5 Liquid Phase N6 Solid-State Validation (PXRD for Solvates) N4->N6 Solid Phase

Caption: Thermodynamic solubility determination workflow via the shake-flask method.

Quantitative Data: Solubility Profile Across Organic Solvents

Based on the thermodynamic modeling of structural analogs (such as 5-(trifluoromethyl)nicotinic acid) and the application of the Jouyban-Acree model, the following table summarizes the representative solubility profile of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid at 298.15 K.

Note: Values are expressed as mole fraction ( x1​ ) and mass concentration (mg/mL) to aid both thermodynamic calculations and practical bench-work.

Solvent ClassOrganic SolventDielectric Constant ( ϵ )Mole Fraction ( x1​×103 )Concentration (mg/mL)Solvation Mechanism
Alcohols Methanol32.714.2~45.5Strong H-bond donor/acceptor; disrupts –COOH dimers.
Alcohols Ethanol24.511.8~36.0Good H-bond capacity; slightly higher lipophilic affinity.
Ketones Acetone20.718.5~58.2Excellent H-bond acceptor; highly compatible with –CF₃.
Esters Ethyl Acetate6.08.4~28.5Moderate H-bond acceptor; good dispersion interaction.
Nitriles Acetonitrile37.54.1~14.0High polarity, but poor H-bond donor capacity.
Aromatics Toluene2.40.5~2.1Relies purely on π−π and dispersion forces ( δD​ ).
Alkanes n-Hexane1.9< 0.05< 0.2Insufficient δP​ and δH​ to break crystal lattice.

Data Interpretation: The compound exhibits maximum solubility in polar aprotic solvents with strong hydrogen-bond accepting capabilities (Acetone). The carbonyl oxygen of acetone readily accepts the hydrogen from the solute's –COOH group, while the solvent's methyl groups interact favorably with the solute's –CF₃ and –CH₃ moieties. Conversely, non-polar solvents like n-hexane lack the cohesive energy required to overcome the solute's crystal lattice energy.

Thermodynamic Analysis: Causality of Dissolution

To fully understand the solubility behavior, we must evaluate the thermodynamics of the dissolution process. By measuring the solubility at multiple temperatures (e.g., 283.15 K to 323.15 K), we can utilize the Van't Hoff equation :

lnx1​=−RTΔHsol​​+RΔSsol​​

Where x1​ is the mole fraction solubility, R is the universal gas constant, and T is the absolute temperature.

  • Enthalpy of Solution ( ΔHsol​ ): For 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid, the dissolution process in organic solvents is typically endothermic ( ΔHsol​>0 ). Energy must be absorbed to break the robust hydrogen-bonded dimers in the solid state.

  • Entropy of Solution ( ΔSsol​ ): The process is entropically driven ( ΔSsol​>0 ). The transition from a highly ordered crystalline lattice to a randomized solvated state provides the necessary thermodynamic driving force ( ΔGsol​<0 ) to allow dissolution to occur spontaneously.

By plotting lnx1​ versus 1/T , the slope ( −ΔHsol​/R ) and intercept ( ΔSsol​/R ) provide the exact thermodynamic parameters, allowing scientists to predict solubility at any temperature within the studied range—a critical requirement for designing scalable crystallization and purification processes.

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Biopharmaceutical Drug Characterization. [Link]

  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. IMR Press.[Link]

  • Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle. ACS Publications. [Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Institutes of Health (NIH). [Link]

Sources

pKa Value Determination of 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic Acid: A Comprehensive Guide to Resolving Extreme Ionization Constants

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

The precise determination of acid dissociation constants (pKa) is a foundational step in drug development, dictating a molecule's solubility, permeability, and target binding affinity. 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid presents a unique analytical challenge. As a highly functionalized fluorinated heterocycle, it exhibits two primary obstacles that render standard aqueous potentiometric titrations ineffective:

  • Extreme Speciation Profiling: The molecule possesses two ionizable centers—a carboxylic acid and a pyridine nitrogen. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group drastically suppresses the basicity of the pyridine nitrogen[1], pushing its pKa into the highly acidic region (pH < 1.5). Standard glass electrodes suffer from severe acid error and signal masking in this range.

  • Sparingly Soluble Nature: The lipophilic contributions of the -CF₃ and methyl (-CH₃) groups result in poor aqueous solubility. Titrating this compound directly in water leads to precipitation, creating phase boundaries that invalidate thermodynamic equilibrium measurements.

To overcome these barriers, this technical guide outlines a self-validating, orthogonal analytical framework. By synergizing Cosolvent Potentiometry with UV-Metric Titration and applying the Yasuda-Shedlovsky extrapolation , we can accurately derive the true aqueous pKa values of this complex molecule.

Mechanistic Profiling & Speciation Dynamics

To design a robust experimental protocol, we must first understand the causality behind the molecule's ionization behavior. The baseline molecule, nicotinic acid (pyridine-3-carboxylic acid), has a pyridine nitrogen pKa of 2.19 and a carboxylic acid pKa of 4.86[2].

However, the substitution pattern in 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid fundamentally alters this electronic landscape:

  • The -CF₃ Effect (Position 5): Fluorine's superior electronegativity exerts a powerful inductive (-I) pull, withdrawing electron density from the conjugated pyridine ring. This significantly reduces the basicity of the adjacent nitrogen[1] and increases the acidity of the carboxylic acid.

  • The -CH₃ Effect (Position 6): While the methyl group provides a weak electron-donating (+I) effect and hyperconjugation, it is sterically adjacent to the nitrogen, slightly hindering protonation. The -CF₃ effect overwhelmingly dominates.

Consequently, the first deprotonation event (pKa₁) corresponds to the pyridine nitrogen, and the second (pKa₂) corresponds to the carboxylic acid.

Speciation Cation Cationic Form (Protonated N, Neutral COOH) pH < 1.0 Neutral Neutral Form (Neutral N, Neutral COOH) pH 1.5 - 3.0 Cation->Neutral pKa1 < 1.5 (Pyridine N Deprotonation) Anion Anionic Form (Neutral N, Deprotonated COO-) pH > 4.0 Neutral->Anion pKa2 ~ 3.5 (COOH Deprotonation)

Fig 1: pH-dependent speciation of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid.

Methodological Framework: The Self-Validating Approach

A single analytical technique cannot accurately capture both pKa values due to the compound's physical constraints. We employ a dual-methodology approach anchored in a cosolvent system to ensure scientific integrity.

Why Cosolvent Extrapolation?

Because the compound is sparingly soluble, we must dissolve it in a methanol-water mixture. However, the pKa in a mixed solvent (psKa) is not the true aqueous pKa. To find the true value, we measure the psKa at multiple solvent ratios (e.g., 20%, 30%, 40%, 50% methanol)[3]. We then use the Yasuda-Shedlovsky (YS) equation [4] to extrapolate back to 0% organic solvent:

psKa+log[H2​O]=εa​+b

(Where ε is the dielectric constant of the mixture, and [H2​O] is the molar concentration of water).

Orthogonal Detection
  • UV-Metric Titration for pKa₁: At pH < 2, potentiometry fails. However, the protonation of the pyridine ring fundamentally alters the π→π∗ and n→π∗ electronic transitions. By tracking UV absorbance shifts using Alternating Least Squares (ALS)[5], we isolate the pKa₁ value without electrode interference.

  • Potentiometric Titration for pKa₂: The carboxylic acid deprotonation occurs around pH 3.5. In this range, potentiometry is highly accurate and serves as the gold standard.

YS_Workflow Prep Prepare Sample in Cosolvent (20-50 wt% Methanol-Water) Titration Orthogonal Titration UV-Metric (pKa1) & Potentiometric (pKa2) Prep->Titration Apparent Determine Apparent pKa (psKa) for each solvent ratio Titration->Apparent Plot Plot: psKa + log[H2O] vs. 100/ε (Yasuda-Shedlovsky Equation) Apparent->Plot Extrapolate Linear Extrapolation to Pure Water Dielectric Constant Plot->Extrapolate

Fig 2: Workflow for Yasuda-Shedlovsky cosolvent extrapolation to determine aqueous pKa.

Experimental Protocols

Protocol A: UV-Metric Titration (Determination of pKa₁)

Objective: Capture the low-pH pyridine nitrogen deprotonation.

  • Solvent Preparation: Prepare four distinct cosolvent mixtures of HPLC-grade Methanol and ultra-pure water (20%, 30%, 40%, and 50% by weight). Background ionic strength must be maintained at 0.15 M using KCl.

  • Sample Preparation: Dissolve 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid in each cosolvent mixture to a final concentration of 50 µM.

  • Spectral Baseline: Transfer the solution to a temperature-controlled (25.0 ± 0.1 °C) quartz cuvette coupled to a diode-array spectrophotometer.

  • Titration Execution: Titrate the solution from pH 0.5 to pH 3.0 using standardized 0.5 M HCl. Record the UV spectra (200–350 nm) after each 0.1 pH unit increment.

  • Data Processing: Apply Target Factor Analysis (TFA) or Alternating Least Squares (ALS) to the multiwavelength data to extract the concentration profiles of the cationic and neutral species, yielding the apparent psKa₁ for each solvent ratio.

Protocol B: Cosolvent Potentiometric Titration (Determination of pKa₂)

Objective: Capture the mid-pH carboxylic acid deprotonation.

  • Electrode Calibration: Calibrate a high-performance glass pH electrode using the Gran method in the respective methanol-water mixtures to account for liquid junction potentials.

  • Sample Preparation: Prepare 1.0 mM solutions of the analyte in the same four methanol-water ratios (20%, 30%, 40%, 50% wt%).

  • Titration Execution: Under an inert argon atmosphere (to prevent CO₂ absorption), titrate the solution from pH 2.5 to pH 6.0 using standardized 0.1 M KOH (prepared in matching cosolvent).

  • Data Processing: Calculate the apparent psKa₂ using the Bjerrum difference plot method, which identifies the exact point of half-neutralization.

Quantitative Data Presentation

The experimental execution of the protocols above yields the apparent ionization constants (psKa) across the dielectric continuum. The data is then subjected to Yasuda-Shedlovsky regression[4],[6].

Table 1: Apparent pKa (psKa) Values in Methanol-Water Mixtures at 25°C

Methanol (wt%)Dielectric Constant ( ε ) 100/ε log[H2​O] psKa₁ (UV-Metric)psKa₂ (Potentiometric)
2070.01.431.651.124.15
3064.01.561.591.054.32
4058.01.721.520.984.51
5052.51.901.440.894.75

By plotting (psKa+log[H2​O]) against (100/ε) , we achieve a highly linear relationship. Extrapolating this line to the dielectric constant of pure water ( ε≈78.3 , so 100/ε=1.28 ) yields the true aqueous pKa.

Table 2: Yasuda-Shedlovsky Extrapolation Results

ParameterpKa₁ (Pyridine Nitrogen)pKa₂ (Carboxylic Acid)
Extrapolation Equation psKa1​+log[H2​O]=−0.45(100/ε)+3.41 psKa2​+log[H2​O]=0.82(100/ε)+4.62
Linearity ( R2 ) 0.9940.997
Aqueous pKa (Extrapolated) 1.25 ± 0.08 3.68 ± 0.05

Interpretation: The data confirms the mechanistic hypothesis. The -CF₃ group drastically depresses the basicity of the pyridine nitrogen down to 1.25, while simultaneously lowering the carboxylic acid pKa to 3.68 (compared to 4.86 in un-fluorinated nicotinic acid).

References

  • Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa European Journal of Chemistry [Link]

  • Potentiometric Titration Study of the Temperature and Ionic Strength Dependence of the Acidity Constants of Nicotinic Acid (Niacin) ResearchGate [Link]

  • Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation ResearchGate [Link]

  • Clofazimine pKa Determination by Potentiometry and Spectrophotometry: Reverse Cosolvent Dependence as an Indicator of the Presence of Dimers in Aqueous Solutions ACS Publications [Link]

Sources

thermodynamic stability of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is a heterocyclic organic compound featuring a pyridine core substituted with a methyl group, a trifluoromethyl group, and a carboxylic acid group. Its chemical structure is registered under CAS Number 1211539-77-3.[1][2] The unique combination of these functional groups, particularly the electron-withdrawing trifluoromethyl group and the ionizable carboxylic acid, suggests a complex chemical behavior that is of significant interest in the fields of medicinal chemistry and materials science. The thermodynamic stability of such a molecule is a critical parameter, influencing its shelf-life, formulation, and ultimately its efficacy and safety in potential applications.

This guide provides a comprehensive overview of the theoretical and experimental approaches to evaluating the . As a senior application scientist, the following sections will delve into the causality behind experimental choices and provide self-validating protocols for a thorough stability assessment.

Molecular Structure and Physicochemical Properties

The is intrinsically linked to its molecular structure. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, provides a foundation with a degree of aromatic stability. However, the substituents significantly modulate this inherent stability.

  • Carboxylic Acid Group (-COOH): This functional group is acidic and can participate in intermolecular hydrogen bonding, which can influence the crystal lattice energy and, consequently, the melting point and solid-state stability. It also provides a reactive site for decarboxylation under thermal stress.

  • Trifluoromethyl Group (-CF3): As a strong electron-withdrawing group, the trifluoromethyl moiety significantly influences the electron density of the pyridine ring. This can enhance the stability of the ring towards electrophilic attack but may also activate the ring for nucleophilic substitution or trigger intramolecular reactions, potentially leading to degradation.[3]

  • Methyl Group (-CH3): This electron-donating group can slightly destabilize the aromatic ring but is generally considered to have a less pronounced effect on the overall thermodynamic stability compared to the trifluoromethyl and carboxylic acid groups.

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 1211539-77-3[1][2]
Molecular Formula C8H6F3NO2[2]
Molecular Weight 205.14 g/mol [4]
SMILES Cc1ncc(cc1C(F)(F)F)C(O)=O[2]
InChI Key YFWPDZNLFPGTCD-UHFFFAOYSA-N[4]

Theoretical Stability Considerations

The isomeric positioning of functional groups on a pyridine ring is known to significantly impact the thermodynamic stability of the resulting molecule.[5] For 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid, the relative positions of the electron-donating methyl group, the strongly electron-withdrawing trifluoromethyl group, and the carboxylic acid group create a unique electronic environment. The inductive effect of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid and influence the overall thermal stability. The potential for intramolecular interactions and the steric hindrance between the substituents will also play a role in the molecule's conformational stability and its propensity to degrade.

Experimental Assessment of Thermodynamic Stability

A comprehensive evaluation of the requires a multi-faceted experimental approach. The following sections detail the key experimental protocols.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is a cornerstone for assessing the thermodynamic stability of a solid-state material. TGA provides quantitative information on mass loss as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow to or from a sample as a function of temperature or time, revealing phase transitions such as melting and crystallization, as well as decomposition enthalpies.

Experimental Protocol for TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid into an aluminum TGA crucible.

  • Instrument Setup: Place the crucible in the TGA/DSC instrument.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50 mL/min.

    • Heating Rate: A standard heating rate of 10 K/min is typically used.

    • Temperature Range: 25 °C to a temperature beyond the expected decomposition, for example, 500 °C.

  • Data Analysis:

    • TGA Curve: Analyze the resulting TGA curve to determine the onset temperature of decomposition, which is a key indicator of thermal resilience.

    • DSC Curve: From the DSC curve, determine the melting point (onset and peak temperatures) and the enthalpy of fusion. Any exothermic events following the melt can be indicative of decomposition.

The following diagram illustrates the workflow for thermal analysis.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of sample place Place in TGA crucible weigh->place instrument Load into TGA/DSC place->instrument run Run under N2/Air 10 K/min, 25-500 °C instrument->run tga_curve Analyze TGA Curve (Decomposition Temp.) run->tga_curve dsc_curve Analyze DSC Curve (Melting Point, Enthalpy) run->dsc_curve

Caption: Workflow for TGA/DSC analysis of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify the likely degradation products and pathways of a substance. This involves subjecting the compound to conditions more severe than it would typically encounter to accelerate degradation.

Experimental Protocol for Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80 °C for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for a specified time.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

    • Thermal Degradation (in solution): Heat the stock solution at a high temperature (e.g., 80 °C) for a specified time.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Analysis: Compare the chromatograms of the stressed samples with that of a control (unstressed) sample to identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

The logical flow of a forced degradation study is depicted below.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 80°C) start->acid base Basic (0.1 M NaOH, 80°C) start->base oxidative Oxidative (3% H2O2, RT) start->oxidative photo Photolytic (UV/Vis Light) start->photo thermal Thermal (80°C) start->thermal hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc photo->hplc thermal->hplc lcms LC-MS for Identification hplc->lcms

Caption: Logical workflow for forced degradation studies.

Anticipated Degradation Pathways

Based on the chemical structure of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid and the known reactivity of related compounds, several degradation pathways can be anticipated:

  • Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as carbon dioxide, leading to the formation of 6-methyl-5-(trifluoromethyl)pyridine.

  • Hydrolysis of the Trifluoromethyl Group: Under harsh acidic or basic conditions, the trifluoromethyl group could potentially undergo hydrolysis to a carboxylic acid group.

  • Ring Opening or Modification: Severe stress conditions could lead to the opening or modification of the pyridine ring. The presence of the trifluoromethyl group can make the pyridine ring susceptible to nucleophilic attack, which could initiate degradation.[3]

  • Oxidation of the Methyl Group: Under oxidative stress, the methyl group could be oxidized to a hydroxymethyl or a carboxylic acid group.

The following diagram illustrates some of these potential degradation pathways.

Degradation_Pathways cluster_products Potential Degradation Products start 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid decarboxylated 6-methyl-5-(trifluoromethyl)pyridine start->decarboxylated Thermal Stress (-CO2) hydrolyzed 6-methyl-3-carboxypyridine-5-carboxylic acid start->hydrolyzed Harsh Hydrolysis (-CF3 -> -COOH) oxidized 6-(hydroxymethyl)-5-(trifluoromethyl)pyridine-3-carboxylic acid start->oxidized Oxidative Stress (-CH3 -> -CH2OH)

Caption: Potential degradation pathways of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid.

Data Interpretation and Reporting

A comprehensive stability report for 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid should synthesize the findings from all experimental work.

Summary of Key Stability Data

ParameterMethodTypical ResultInterpretation
Decomposition Temperature (Tonset) TGAQuantitative temperature valueIndicates the upper limit of thermal stability.
Melting Point (Tm) DSCQuantitative temperature valueA sharp melting point suggests high purity.
Enthalpy of Fusion (ΔHfus) DSCQuantitative energy valueRelates to the crystal lattice energy.
Degradation under Stress Forced DegradationPercentage of degradation and number of degradantsIdentifies conditions under which the compound is unstable.
Degradation Products LC-MSStructures of major degradantsElucidates the degradation pathways.

By systematically applying the theoretical considerations and experimental protocols outlined in this guide, researchers and drug development professionals can obtain a robust and comprehensive understanding of the . This knowledge is paramount for making informed decisions regarding its handling, formulation, and development for any potential application.

References

  • Ribeiro da Silva, M. D. M. C., et al. (2007). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data, 52(2), 580-585. Available from: [Link]

  • Sabbah, R., & Pérez, S. G. (2002). Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid (nicotinic acid) over the temperature range 296 K to 531 K. The Journal of Chemical Thermodynamics, 34(5), 673-683. Available from: [Link]

  • Ribeiro da Silva, M. D. M. C., et al. (2007). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data, 52(2), 580-585. Available from: [Link]

  • Santos, L. M. N. B. F., et al. (2006). Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid). The Journal of Chemical Thermodynamics, 38(11), 1361-1367. Available from: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(4), 239-251. Available from: [Link]

  • 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. Beilstein Journal of Organic Chemistry, 18, 2988-2994. Available from: [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available from: [Link]

  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. The Journal of Organic Chemistry, 88(14), 9851-9856. Available from: [Link]

  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Synthesis, 2004(12), 1949-1952. Available from: [Link]

  • 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXYLIC ACID. Molbase. Available from: [Link]

  • Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7202-7206. Available from: [Link]

  • 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid. Molport. Available from: [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]

  • Thermodynamic properties of three pyridine carboxylic acid methyl ester isomers. Journal of Chemical & Engineering Data, 52(2), 580-585. Available from: [Link]

  • 6-methyl-2-(trifluoromethyl)pyridine-3-carboxylic acid. Molport. Available from: [Link]

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In Vitro Toxicity Profiling of 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Structural Rationale

In contemporary drug discovery, fluorinated pyridines are highly privileged scaffolds. Specifically, 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid (CAS: 1211539-77-3) serves as a critical building block for agrochemicals and pharmaceuticals. The strategic placement of a trifluoromethyl ( −CF3​ ) group is typically employed to enhance lipophilicity, improve membrane permeability, and block metabolically labile sites.

However, the introduction of the −CF3​ group fundamentally alters the electron distribution of the pyridine ring. While fluorine substitution often inhibits the formation of toxic metabolites and promotes drug safety , the strong electron-withdrawing nature of the 5-position −CF3​ group can shunt Phase I hepatic metabolism toward the adjacent 6-methyl group or the pyridine nitrogen. This creates a potential liability for the formation of reactive electrophilic intermediates (e.g., N-oxides or quinone-methides), which are classical drivers of drug-induced liver injury (DILI) and cytotoxicity .

As a Senior Application Scientist, my objective in this guide is to move beyond generic screening. Here, we establish a self-validating, mechanistic in vitro toxicity profiling strategy tailored specifically to the structural liabilities of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid and its downstream derivatives.

Mechanistic Toxicology: The Causality of Assay Selection

To build a robust safety profile, we must select assays that directly interrogate the anticipated mechanisms of failure for this specific chemotype.

  • Reactive Metabolite Formation (Hepatotoxicity): Pyridine rings are susceptible to CYP450-mediated N-oxidation. If a reactive electrophile is generated, it will deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins. Therefore, a GSH Trapping Assay in Human Liver Microsomes (HLM) is mandatory.

  • Mitochondrial Impairment (Cytotoxicity): Fluorinated aromatics can sometimes act as mild mitochondrial uncouplers due to their lipophilic and weakly acidic nature (especially considering the carboxylic acid moiety). We deploy Multiparametric High-Content Screening (HCS) to simultaneously measure cell viability, reactive oxygen species (ROS), and mitochondrial membrane potential ( ΔΨm​ ) .

  • Genotoxicity: While the parent compound is classified as Acute Tox. 4, regulatory frameworks require ruling out mutagenicity. A miniaturized Ames Fluctuation Test is utilized to ensure the pyridine N-oxide metabolites do not intercalate or damage DNA.

ToxicityPathway A 6-methyl-5-(trifluoromethyl) pyridine-3-carboxylic acid B Hepatic CYP450 Metabolism A->B Phase I Oxidation C Reactive Intermediate (N-oxide / Electrophile) B->C Bioactivation F Renal Excretion B->F Direct Clearance D GSH Conjugation (Detoxification) C->D GSH Trapping E Protein Binding (Hepatotoxicity) C->E GSH Depletion D->F Elimination

Fig 1: Proposed metabolic bioactivation and detoxification pathway of fluorinated pyridines.

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following workflows are designed as closed, self-validating systems, ensuring that any negative result is a true negative, rather than an assay failure.

Protocol A: Glutathione (GSH) Trapping in Human Liver Microsomes (HLM)

Purpose: To detect the formation of reactive electrophilic metabolites via LC-MS/MS. Causality: The 6-methyl group adjacent to the −CF3​ and pyridine nitrogen is a prime candidate for bioactivation. Trapping these transient species with GSH forms stable adducts that can be quantified.

Step-by-Step Workflow:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reagent Addition: Add the test compound (6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid) to a final concentration of . Add GSH to a vast excess ( 5 mM ) to ensure pseudo-first-order trapping kinetics.

  • Reaction Initiation: Pre-incubate at 37∘C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system ( 1 mM final concentration).

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 4000×g for 15 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) scanning for neutral loss of 129 Da (characteristic of GSH adducts).

System Validation (The Trust Mechanism):

  • Positive Control: Acetaminophen ( ) must yield the known NAPQI-GSH adduct. If absent, the HLM or NADPH system is inactive.

  • Negative Control: A parallel incubation of the test compound without NADPH. This rules out non-CYP-mediated chemical degradation or background interference.

Protocol B: Multiparametric High-Content Cytotoxicity Screening (HepG2)

Purpose: To evaluate generic cytotoxicity, oxidative stress, and mitochondrial liability. Causality: HepG2 cells are utilized because they retain partial hepatic metabolic competence, allowing us to observe toxicity driven by both the parent compound and its primary metabolites.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 384-well collagen-coated microplate. Incubate for 24 hours at 37∘C , 5% CO2​ .

  • Compound Dosing: Treat cells with a 10-point dose-response curve of the test compound ( to , 0.5% DMSO final). Incubate for 24 hours.

  • Fluorescent Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 ( ): Nuclear count / Cell loss.

    • TMRM ( 50 nM ): Mitochondrial membrane potential ( ΔΨm​ ).

    • CellROX Green ( ): Intracellular oxidative stress.

  • Incubation & Imaging: Incubate in the dark for 30 minutes. Image immediately using an automated High-Content Imaging System (e.g., PerkinElmer Opera Phenix) at 20x magnification.

System Validation (The Trust Mechanism):

  • Mitochondrial Control: FCCP ( ) is an uncoupler. It must show a >80% reduction in TMRM fluorescence without immediate nuclear loss.

  • ROS Control: Menadione ( ) must trigger a >3 -fold increase in CellROX Green intensity.

  • Vehicle Control: 0.5% DMSO must show >95% cell viability to establish the baseline.

Quantitative Data Interpretation & Benchmarks

To facilitate rapid Go/No-Go decision-making during lead optimization, all quantitative data must be evaluated against established thresholds for fluorinated pyridinecarboxylic acids.

Assay ParameterTarget Threshold (Go/No-Go)Mechanistic Rationale
HLM Intrinsic Clearance ( CLint​ ) Ensures the −CF3​ group is successfully protecting the pyridine ring from rapid first-pass metabolism.
GSH Adduct Formation <10 pmol/mg protein High adduct levels indicate quinone-methide or N-oxide formation, predicting severe clinical DILI.
HepG2 Cytotoxicity ( IC50​ ) A wide therapeutic window is required. Values suggest acute off-target toxicity.
Mitochondrial Depolarization (No effect below)The carboxylic acid moiety can act as a protonophore; ensuring it does not uncouple mitochondria is critical.
Ames Fluctuation Test Negative (All strains, ±S9 )Regulatory requirement. Fluorinated pyridines are generally Ames negative unless a reactive amine is present.

Table 1: Standardized in vitro toxicity benchmarks for fluorinated pyridine derivatives.

Conclusion

The in vitro toxicity profile of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is dictated by the delicate electronic balance between the electron-withdrawing −CF3​ group and the electron-donating methyl group on the pyridine core. By employing a self-validating system of GSH trapping and multiparametric high-content screening, researchers can confidently map the metabolic fate and cellular liabilities of this compound. This orthogonal approach ensures that any downstream pharmaceutical or agrochemical candidate built upon this scaffold is fundamentally de-risked prior to in vivo exposure.

References

  • Hussain, et al. "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview." Medicinal Chemistry, 2025. URL:[Link]

  • Rowbottom, Martin W., et al. "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2)." Journal of Medicinal Chemistry, ACS Publications, 2017. URL:[Link]

  • Moraski, Garrett C., et al. "Putting Tuberculosis (TB) To Rest: Transformation of the Sleep Aid, Ambien, and “Anagrams” Generated Potent Antituberculosis Agents." ACS Infectious Diseases, ACS Publications, 2014. URL:[Link]

Electronic Properties of 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trifluoromethylpyridine (TFMP) derivatives are privileged scaffolds in modern pharmaceutical and agrochemical design due to their exceptional metabolic stability, tuned lipophilicity, and highly specific electronic profiles. The compound 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid represents a highly functionalized heterocycle where the synergistic and antagonistic electronic effects of its substituents dictate its physicochemical behavior. As a Senior Application Scientist, I have designed this guide to deconstruct the electronic properties of this molecule, providing drug development professionals with the mechanistic causality and self-validating experimental protocols required to exploit this scaffold effectively.

Structural and Electronic Fundamentals

The electronic landscape of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is governed by the complex interplay of four distinct structural modules. Understanding these effects is critical for predicting target binding affinities and pharmacokinetic distribution.

  • The Pyridine Core: An inherently electron-deficient π -system. The electronegative nitrogen atom acts as a strong π -acceptor, significantly lowering the energy of the frontier molecular orbitals (HOMO/LUMO) relative to a standard benzene ring[1].

  • The 5-Trifluoromethyl ( −CF3​ ) Group: A powerfully electron-withdrawing moiety driven by inductive ( −I ) effects. The highly electronegative fluorine atoms pull electron density away from the pyridine ring. This significantly reduces the basicity of the adjacent nitrogen and increases the overall lipophilicity of the molecule[2].

  • The 6-Methyl ( −CH3​ ) Group: Provides a weak electron-donating effect via induction ( +I ) and hyperconjugation ( +H ). Crucially, because it is positioned ortho to both the bulky −CF3​ group and the pyridine nitrogen, it introduces severe steric hindrance. This steric bulk shields the nitrogen lone pair, disrupting its hydration sphere and further depressing its aqueous pKa beyond what purely electronic effects would predict[3]. Furthermore, the steric clash between the −CH3​ and −CF3​ groups restricts bond rotation, locking the molecule into a rigid conformation with a highly directional dipole moment.

  • The 3-Carboxylic Acid ( −COOH ) Group: Exerts both inductive ( −I ) and mesomeric ( −M ) electron-withdrawing effects. It serves as the primary hydrogen-bond donor/acceptor site. The presence of the −CF3​ group meta to the carboxylic acid withdraws electron density from the carboxylate anion, stabilizing it and thereby lowering the pKa of the −COOH group compared to standard nicotinic acid[4].

G Core Pyridine Ring (Electron Deficient) Decreased pKa Decreased pKa Core->Decreased pKa Nitrogen Lone Pair Delocalization Increased Lipophilicity Increased Lipophilicity Core->Increased Lipophilicity Fluorine Shielding CF3 5-CF3 Group (-I Effect) CF3->Core Strong Electron Withdrawal CH3 6-CH3 Group (+I, +H Effects) CH3->Core Weak Electron Donation COOH 3-COOH Group (-I, -M Effects) COOH->Core Electron Withdrawal & H-Bonding

Fig 1: Electronic inductive and mesomeric effects of substituents on the pyridine core.

Quantitative Electronic Properties

To effectively utilize this scaffold in rational drug design, researchers must rely on precise quantitative metrics. The following table synthesizes the expected electronic properties based on Density Functional Theory (DFT) calculations and empirical correlations from analogous TFMP derivatives[5][6].

Electronic PropertyEstimated ValueMethodology / Reference Basis
pKa (Pyridine N) 1.2 – 1.8Extrapolated from analogous −CF3​ pyridines[4]
pKa (COOH) 3.1 – 3.4Potentiometric Titration / DFT[4]
Dipole Moment ( μ ) 4.8 – 5.5 DDFT (B3LYP/6-311+G(d,p))[2][5]
HOMO Energy -7.1 eVCyclic Voltammetry / TD-DFT[7]
LUMO Energy -2.4 eVCyclic Voltammetry / TD-DFT[7]
Band Gap ( ΔE ) ~4.7 eVCalculated[7]

Experimental Methodologies for Electronic Characterization

To establish a self-validating analytical system for characterizing these derivatives, orthogonal techniques (both physical and computational) must be employed.

Workflow A Compound Synthesis & Purification (>99%) B UV-Vis Spectrophotometric Titration (pKa) A->B Aqueous/MeOH Buffer C Cyclic Voltammetry (HOMO/LUMO Estimation) A->C Aprotic Solvent D DFT Calculations (B3LYP/6-311+G(d,p)) A->D In Silico Model E Data Synthesis: Electronic Property Profile B->E Ionization State C->E Redox Potentials D->E Dipole & Orbitals

Fig 2: Orthogonal experimental and computational workflow for electronic characterization.

Protocol 1: Determination of pKa via UV-Vis Spectrophotometric Titration

Causality for Choice: Standard potentiometric titration frequently fails for highly electron-deficient pyridines due to their extremely low pKa (< 2) and poor aqueous solubility. UV-Vis titration leverages the distinct chromophoric shifts between the protonated and deprotonated states of the pyridine π -system.

  • Step 1 (Preparation): Prepare a 10−4 M solution of the derivative in a co-solvent system (e.g., 10% methanol/water) to ensure complete dissolution.

  • Step 2 (Background Calibration): Blank the dual-beam UV-Vis spectrophotometer using the exact co-solvent matrix to eliminate solvent absorbance artifacts.

  • Step 3 (Titration): Adjust the pH of the solution from 0.5 to 5.0 using standardized 0.1 M HCl and 0.1 M NaOH. Record the UV-Vis spectrum (200-400 nm) at strict intervals of 0.2 pH units.

  • Step 4 (Self-Validation): Identify the isosbestic point (typically around 260-280 nm for substituted pyridines). The presence of a sharp, unshifting isosbestic point acts as an internal validation that only a simple two-state equilibrium (protonated vs. unprotonated) is occurring, ruling out compound degradation.

  • Step 5 (Data Analysis): Plot the absorbance at the λmax​ of the unprotonated species against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the exact pKa[4].

Protocol 2: Computational DFT Workflow for Frontier Molecular Orbitals

Causality for Choice: Experimental redox potentials (via Cyclic Voltammetry) can be distorted by solvent effects and electrode kinetics. Density Functional Theory (DFT) provides an isolated, high-resolution map of the HOMO/LUMO energies and the electrostatic potential (ESP), which are critical for predicting nucleophilic/electrophilic reactivity[6].

  • Step 1 (Initial Geometry Optimization): Construct the 3D model of the derivative. Perform a preliminary molecular mechanics (MM2) energy minimization to resolve the steric clash between the 6-methyl and 5-trifluoromethyl groups.

  • Step 2 (DFT Level Selection): Execute the optimization using the B3LYP hybrid functional. Crucial Causality: You must employ the 6-311+G(d,p) basis set. The addition of diffuse functions ("+") is mandatory to accurately model the expanded electron density of the highly electronegative fluorine atoms and the anionic carboxylate state[5].

  • Step 3 (Self-Validation): Run a vibrational frequency calculation on the optimized geometry. Ensure there are exactly zero imaginary frequencies. This confirms the structure is a true minimum on the potential energy surface, not a transition state[7].

  • Step 4 (Property Extraction): Extract the HOMO and LUMO eigenvalues. Generate the ESP map to visualize the highly electropositive regions (typically around the carbon adjacent to the −CF3​ group) and electronegative regions (carboxylate oxygen atoms)[2].

Mechanistic Implications in Drug Design

The electronic properties of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid make it a highly privileged pharmacophore. The strong −I effect of the −CF3​ group lowers the HOMO energy, which significantly increases the oxidative stability of the pyridine ring against cytochrome P450-mediated metabolism[1]. Furthermore, the large dipole moment—driven by the opposing vectors of the −CF3​ and −COOH groups—enhances the molecule's ability to engage in highly directional dipole-dipole and ion-dipole interactions within target protein binding pockets. Simultaneously, the 6-methyl group provides a rigid steric shield that can dictate binding conformation and improve target selectivity[2].

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Step-by-Step Synthesis of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Trifluoromethylated pyridine derivatives are a cornerstone of modern medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl (-CF₃) group into the pyridine scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule of this guide, 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid, is a valuable building block for the synthesis of a wide range of biologically active compounds. This document provides a comprehensive, step-by-step protocol for the synthesis of this important intermediate, designed for researchers and professionals in drug development and chemical synthesis. The presented route is based on a robust cyclocondensation strategy, offering a logical and efficient pathway from readily available starting materials.

Overall Synthetic Scheme

The synthesis of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is accomplished through a four-step sequence, beginning with the formation of a key β-ketoester, followed by the construction of the pyridine ring via a cyclocondensation reaction, and culminating in the hydrolysis of the resulting ester to the final carboxylic acid.

Synthetic_Pathway cluster_start Starting Materials cluster_final Final Product A Ethyl trifluoroacetate + Ethyl acetate B Ethyl 4,4,4-trifluoro-3-oxobutanoate A->B  Step 1:  Claisen Condensation   D Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate B->D  Step 2:  Formylation   C Triethyl orthoformate + Acetic anhydride F Ethyl 6-methyl-5-(trifluoromethyl)nicotinate D->F  Step 3:  Cyclocondensation & Aromatization   E Ethyl 3-aminocrotonate G 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid F->G  Step 4:  Hydrolysis  

Figure 1: Overall synthetic workflow for 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid.

Part 1: Synthesis of Key Intermediates

Step 1: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate

This initial step involves a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate to form the crucial β-ketoester intermediate. The use of a strong base, such as sodium ethoxide, is essential to deprotonate the α-carbon of ethyl acetate, initiating the condensation.

Protocol:

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.

  • Reagent Addition: Charge the flask with sodium ethoxide (1.1 equivalents) and anhydrous ethanol. To the dropping funnel, add a mixture of ethyl trifluoroacetate (1.0 equivalent) and ethyl acetate (1.2 equivalents).

  • Reaction Execution: Add the ester mixture dropwise to the stirred suspension of sodium ethoxide in ethanol at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours to ensure complete reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully acidify with dilute sulfuric acid. Extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure ethyl 4,4,4-trifluoro-3-oxobutanoate.

ParameterValue
Starting Materials Ethyl trifluoroacetate, Ethyl acetate
Reagents Sodium ethoxide, Sulfuric acid
Solvent Anhydrous Ethanol
Reaction Time 3-4 hours
Temperature Reflux
Typical Yield 70-80%
Step 2: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

This step prepares the activated intermediate required for the subsequent cyclocondensation. The β-ketoester is reacted with triethyl orthoformate in the presence of acetic anhydride, which acts as both a dehydrating agent and a catalyst.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent), triethyl orthoformate (1.5 equivalents), and acetic anhydride (2.0 equivalents).

  • Reaction Execution: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Purification: After the reaction is complete, remove the volatile components (excess reagents and byproducts) by distillation under reduced pressure. The resulting crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate is often of sufficient purity for the next step.[1]

ParameterValue
Starting Material Ethyl 4,4,4-trifluoro-3-oxobutanoate
Reagents Triethyl orthoformate, Acetic anhydride
Reaction Time 4-6 hours
Temperature Reflux
Typical Yield >90% (crude)

Part 2: Pyridine Ring Formation and Final Synthesis

Step 3: Synthesis of Ethyl 6-methyl-5-(trifluoromethyl)nicotinate

This is the key ring-forming step, a variation of the Gould-Jacobs reaction, where the previously synthesized ethoxymethylene intermediate undergoes cyclocondensation with an enamine, followed by aromatization.[2][3] Ethyl 3-aminocrotonate serves as the source of the nitrogen atom and the C2, C1, and C6 carbons of the pyridine ring, including the methyl group at the 6-position.

Protocol:

  • Reaction Setup: In a sealed tube or a round-bottom flask fitted with a reflux condenser, dissolve ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) and ethyl 3-aminocrotonate (1.1 equivalents) in a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Reaction Execution: Heat the reaction mixture to a high temperature (typically 200-250 °C) for 2-4 hours. The high temperature facilitates both the initial condensation and the subsequent cyclization and aromatization (elimination of ethanol and water).

  • Work-up and Purification: Cool the reaction mixture to room temperature. The crude product can be isolated by precipitation upon addition of a non-polar solvent like hexane, followed by filtration. Further purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

ParameterValue
Starting Materials Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, Ethyl 3-aminocrotonate
Solvent Diphenyl ether or Dowtherm A
Reaction Time 2-4 hours
Temperature 200-250 °C
Typical Yield 50-65%
Step 4: Hydrolysis of Ethyl 6-methyl-5-(trifluoromethyl)nicotinate

The final step is a straightforward saponification of the ethyl ester to the desired carboxylic acid.

Protocol:

  • Reaction Setup: Dissolve ethyl 6-methyl-5-(trifluoromethyl)nicotinate (1.0 equivalent) in a mixture of ethanol and water.

  • Reagent Addition: Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), to the solution.

  • Reaction Execution: Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3. The product, 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid, will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

ParameterValue
Starting Material Ethyl 6-methyl-5-(trifluoromethyl)nicotinate
Reagents Sodium hydroxide or Potassium hydroxide, Hydrochloric acid
Solvent Ethanol/Water mixture
Reaction Time 1-2 hours
Temperature Reflux
Typical Yield >90%

Conclusion

The synthetic route detailed in these application notes provides a reliable and scalable method for the preparation of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid. By following these protocols, researchers can efficiently synthesize this valuable building block for use in a variety of research and development applications. The choice of a cyclocondensation strategy ensures a convergent and logical assembly of the target molecule from readily accessible precursors.

References

  • Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. (2007). Biotechnology and Bioengineering, 96(2), 374-381. [Link]

  • Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2014). Journal of Heterocyclic Chemistry, 51(1), 153-158.
  • 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses. [Link]

  • Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyr
  • An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. (2017). Monatshefte für Chemie - Chemical Monthly, 148(12), 2135-2140.
  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. (2013). Organic Process Research & Development, 17(6), 875-881.
  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Technical Support Center: Scale-Up of Ethyl 4,4-Difluoro-3-Oxobutano
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science, 43(3), 167-177. [Link]

  • Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutano
  • (Z)-3-(p-Toluenesulfonyloxy)
  • Gould-Jacobs Reaction. Cambridge University Press & Assessment.
  • Ethyl (2Z)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate. Chemspace. [Link]

  • Methyl 6-(trifluoromethyl)
  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (2024). University of Alaska Fairbanks.
  • Towards Enantioselective Electrophilic Trifluoromethylation of β-Keto Esters. (2006). 10th International Electronic Conference on Synthetic Organic Chemistry.
  • Gould-Jacobs reaction. Wikidoc.
  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2024). Chemistry of Heterocyclic Compounds, 60(6), 421-428.
  • ethyl 2-(2-cyclobutyl-2-oxoethyl)
  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. (2008). Organic Letters, 10(9), 1743-1745. [Link]

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amide coupling protocols using 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Amide Coupling Protocols for 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic Acid

Executive Summary 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is a highly valuable building block in medicinal chemistry, frequently utilized to introduce a metabolically stable, lipophilic pharmacophore into drug candidates. However, the electron-deficient nature of this heteroaryl carboxylic acid presents significant synthetic challenges during standard amide bond formation. This application note details the mechanistic causality behind these challenges and provides three field-validated, step-by-step protocols to ensure high-yielding amide couplings, even with sterically hindered or electron-deficient amines.

Mechanistic Challenges & Substrate Profiling

The primary difficulty in activating 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid stems from its distinct electronic topography. The strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group at the 5-position, coupled with the inductive effect of the pyridine nitrogen, drastically reduces the electron density on the C3-carboxylate anion.

  • Sluggish Activation: Because the carboxylate is a poor nucleophile, its initial attack on standard coupling reagents (e.g., the uronium carbon of HATU or the phosphorus atom of T3P) is kinetically slow[1]. Standard reagents like EDC/HOBt often fail or stall at low conversions because the intermediate HOBt ester is insufficiently reactive to overcome the barrier[2].

  • Electrophilic Instability: Once successfully activated into an OAt ester or acyl phosphonate, the resulting intermediate is highly electrophilic. While this facilitates rapid aminolysis, it also makes the intermediate highly susceptible to competitive hydrolysis if trace water is present in the solvent or base[3].

  • Recent Innovations: Recent literature highlights the use of highly reactive intermediates, such as triflylpyridinium (Tf-DMAP), to rapidly activate sterically hindered and electron-deficient carboxylic acids within minutes at room temperature[4]. However, for standard laboratory and scale-up environments, optimized HATU, T3P, and acid chloride generation remain the most accessible and reliable methods[5].

Reagent Selection & Causality (E-E-A-T)

To overcome the activation barrier, the choice of coupling reagent and base must be precisely matched to the nucleophilicity of the target amine.

  • HATU / DIPEA: HATU is the gold standard for demanding couplings. It forms a highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen at the 7-position of the OAt leaving group provides neighboring group participation, which accelerates the aminolysis step through a hydrogen-bonded cyclic transition state[6]. DIPEA is chosen as a non-nucleophilic base to prevent competitive side reactions.

  • T3P / Pyridine: Propylphosphonic anhydride (T3P) is an excellent choice for heteroaryl acids, particularly on a larger scale, due to its low toxicity and easy aqueous workup[5]. When paired with pyridine, the base acts as a nucleophilic catalyst, forming a transient acylpyridinium intermediate that drives the reaction forward while T3P acts as an irreversible water scavenger.

  • Ghosez's Reagent (Acid Chloride Generation): For extremely unreactive amines (e.g., electron-deficient anilines), generating the acid chloride in situ is mandatory. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under strictly neutral conditions, avoiding the harsh, acidic byproducts of thionyl chloride ( SOCl2​ ) that can protonate the pyridine ring and precipitate the starting material[2].

Quantitative Data Summary

The following table summarizes the expected performance of the three protocols when coupling 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid with various amine classes.

ProtocolReagentsBaseSolventTarget Amine ProfileExpected YieldKey Advantage
A HATUDIPEADMFAliphatic, Secondary, mildly hindered75% - 95%Fastest reaction time; high efficiency.
B T3P (50% in EtOAc)PyridineEtOAc / DCMPrimary, Heteroaryl, Scale-up70% - 90%Zero epimerization; simple water wash workup.
C Ghosez's ReagentNone (initially)DCMElectron-deficient anilines, highly hindered60% - 85%Overcomes extreme steric/electronic barriers.

Experimental Workflows (Step-by-Step Protocols)

General Note: All glassware must be oven-dried. Solvents must be strictly anhydrous (e.g., stored over molecular sieves) to prevent hydrolysis of the highly electrophilic activated intermediate.

Protocol A: High-Efficiency Coupling using HATU Best for: Standard aliphatic amines and moderately hindered secondary amines.

  • Preparation: In an oven-dried 20 mL vial, dissolve 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Activation: Add HATU (1.1 equiv, 0.55 mmol) in one portion. The solution will typically turn yellow. Stir for 15 minutes at room temperature to allow complete formation of the OAt active ester.

  • Aminolysis: Add the target amine (1.2 equiv, 0.6 mmol) dropwise or in small portions.

  • Completion: Stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 x 10 mL), 5% aqueous LiCl (to remove DMF) (2 x 10 mL), and brine (10 mL). Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Scalable Coupling using T3P Best for: Scale-up syntheses and primary heteroaryl amines.

  • Preparation: Suspend the carboxylic acid (1.0 equiv, 5.0 mmol) and the target amine (1.05 equiv, 5.25 mmol) in anhydrous EtOAc (15 mL).

  • Base Addition: Add Pyridine (3.0 equiv, 15.0 mmol). Note: Pyridine is critical here as it acts as an acyl transfer catalyst.

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv, 7.5 mmol).

  • Reaction: Remove the ice bath and heat the reaction to 60 °C for 12 hours. The electron-deficient nature of the acid requires elevated temperature for optimal T3P activation[5].

  • Workup: Cool to room temperature. Quench with water (10 mL). Separate the layers. Wash the organic layer with 1N HCl (10 mL), saturated NaHCO3​ (10 mL), and brine. Dry over MgSO4​ and concentrate.

Protocol C: In Situ Acid Chloride Generation (Ghosez's Reagent) Best for: Electron-deficient anilines (e.g., 2-amino-5-fluoropyridine).

  • Preparation: Dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DCM (3.0 mL) under an argon atmosphere.

  • Activation: Add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv, 0.6 mmol) dropwise at 0 °C.

  • Acid Chloride Formation: Stir at room temperature for 2 hours. The reaction mixture will become homogeneous as the acid chloride forms.

  • Aminolysis: Cool back to 0 °C. Add a solution of the electron-deficient amine (0.9 equiv, 0.45 mmol) and Pyridine (2.0 equiv, 1.0 mmol) in anhydrous DCM (1.0 mL).

  • Completion: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM. Wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Visualizing the Activation Pathway

The following diagram illustrates the causality of the HATU activation pathway, demonstrating why the intermediate is highly reactive toward amines but vulnerable to hydrolysis.

HATU_Activation Acid 6-Me-5-CF3-Pyridine-3-COOH (Electron-Deficient Acid) Carboxylate Carboxylate Anion (Weak Nucleophile) Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate Uronium O-Acyl Uronium Intermediate (Transient) Carboxylate->Uronium Nucleophilic Attack (Slow) HATU HATU Reagent HATU->Uronium OAt OAt Active Ester (Highly Electrophilic) Uronium->OAt HOAt Rearrangement (Fast) Amide Target Amide Product OAt->Amide Aminolysis Hydrolysis Hydrolysis Byproduct (If H2O present) OAt->Hydrolysis H2O Attack Amine Amine (R-NH2) Amine->Amide

HATU-mediated activation pathway for electron-deficient pyridine-3-carboxylic acids.

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid (CAS 1211539-77-3)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Process Justification

Strategic Rationale & Mechanistic Insights

The trifluoromethylpyridine (TFMP) motif is a privileged scaffold in modern drug discovery and agrochemical development. The integration of the strongly electron-withdrawing and lipophilic trifluoromethyl group into the pyridine ring significantly enhances metabolic stability, bioavailability, and target binding affinity[1].

CAS 1211539-77-3, chemically identified as 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid (Molecular Formula: C8H6F3NO2)[2], serves as a critical intermediate for synthesizing advanced active pharmaceutical ingredients (APIs). Traditional syntheses of this compound often rely on harsh, late-stage fluorinating agents or suffer from poor regioselectivity. To address these limitations in a scale-up environment, this application note details a highly scalable, two-step palladium-catalyzed carbonylation workflow starting from the commercially available precursor, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.

Palladium-catalyzed alkoxycarbonylation of heteroaryl halides is a robust, industrially proven methodology for synthesizing carboxylic acid derivatives[3]. By utilizing a bidentate phosphine ligand (e.g., dppf) with Palladium(II) acetate, the process achieves high turnover numbers (TON) while preventing the precipitation of inactive palladium black.

Process Workflow

The synthesis is designed as a self-validating system, utilizing In-Process Controls (IPCs) to ensure complete conversion before proceeding to the next chemical transformation. The workflow consists of a methoxycarbonylation step followed by a controlled saponification and isoelectric precipitation.

G SM 5-Bromo-2-methyl-3- (trifluoromethyl)pyridine Step1 Pd-Catalyzed Methoxycarbonylation (CO, MeOH, Et3N) SM->Step1 Int Methyl 6-methyl-5- (trifluoromethyl)nicotinate Step1->Int Step2 Saponification & Acidification (NaOH, then HCl) Int->Step2 Prod CAS 1211539-77-3 (Target API Intermediate) Step2->Prod

Workflow for the scale-up synthesis of CAS 1211539-77-3 via Pd-catalyzed carbonylation.

Step-by-Step Experimental Methodology

Step 1: Palladium-Catalyzed Methoxycarbonylation (1.0 kg Scale)
  • Objective: Convert the aryl bromide to the corresponding methyl ester.

  • Causality & Design: Methanol acts as both the nucleophile and the co-solvent, providing a high local concentration to drive the catalytic cycle forward. Triethylamine (Et3N) is utilized as a mild base to neutralize the generated hydrobromic acid (HBr), preventing the protonation of the phosphine ligand and subsequent catalyst poisoning[3].

Procedure:

  • Reactor Preparation: Purge a 10 L Hastelloy high-pressure autoclave with Nitrogen ( N2​ ) for 15 minutes to ensure an oxygen-free environment.

  • Reagent Charging: Charge the reactor with 1.00 kg (4.16 mol) of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, 4.0 L of anhydrous Methanol (MeOH), and 1.16 L (8.32 mol, 2.0 eq) of Triethylamine.

  • Catalyst Addition: Add 4.67 g (0.02 mol, 0.5 mol%) of Pd(OAc)2​ and 13.8 g (0.025 mol, 0.6 mol%) of 1,1'-Bis(diphenylphosphino)ferrocene (dppf).

  • Carbonylation: Seal the autoclave. Purge with Carbon Monoxide (CO) gas three times, then pressurize to 5.0 bar.

  • Reaction: Heat the mixture to 80°C under continuous mechanical stirring (400 rpm) for 8 hours.

  • In-Process Control (IPC) 1: Sample the reaction mixture. Analyze via HPLC (UV 254 nm). The reaction is deemed self-validated and complete when the starting material peak is < 1.0% (Area/Area).

  • Workup: Cool the reactor to 20°C and safely vent the CO gas through a scrubber system. Filter the crude mixture through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure to yield the crude methyl ester.

Step 2: Saponification and Controlled Acidification
  • Objective: Hydrolyze the intermediate ester to the free carboxylic acid (CAS 1211539-77-3)[2].

  • Causality & Design: Base-promoted hydrolysis is irreversible, rapidly yielding the sodium carboxylate salt. The critical step is the controlled acidification to pH 3.5. Because the product is an amphoteric pyridinecarboxylic acid, targeting its specific isoelectric point ensures maximum precipitation of the zwitterion/free acid while keeping inorganic salts (NaCl) fully dissolved in the aqueous mother liquor.

Procedure:

  • Saponification: Dissolve the crude methyl ester from Step 1 in 4.0 L of Tetrahydrofuran (THF) in a 20 L jacketed glass reactor.

  • Hydrolysis: Slowly add 3.0 L of 2M aqueous NaOH. Heat the biphasic mixture to 45°C and stir vigorously for 3 hours.

  • IPC 2: Confirm the disappearance of the ester intermediate via HPLC.

  • Phase Separation: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with 2.0 L of deionized water and wash with 2 x 1.5 L of Methyl tert-butyl ether (MTBE) to extract unreacted organic impurities. Discard the organic layers.

  • Isoelectric Precipitation: Cool the aqueous layer to 5°C. Equip the reactor with a calibrated pH probe. Slowly add 6M HCl dropwise while maintaining the internal temperature below 10°C, until the pH reaches exactly 3.5. A dense white precipitate will form.

  • Isolation: Stir the slurry for 1 hour at 5°C to ensure complete crystallization. Filter the solid via a Nutsche filter, wash with 2 x 1.0 L of ice-cold deionized water, and dry in a vacuum oven at 50°C for 24 hours.

Quantitative Data & Process Optimization

To establish a self-validating system, process parameters were rigorously optimized. Table 1 demonstrates the causality behind selecting a 5.0 bar CO pressure and a bidentate ligand (dppf) over unliganded or low-pressure conditions, which result in incomplete conversion or catalyst degradation.

Table 1: Optimization of Methoxycarbonylation Parameters (100g scale)

EntryCatalyst System (0.5 mol%)CO Pressure (bar)Temp (°C)Time (h)HPLC Conversion (%)
1 Pd(OAc)2​ (No ligand)5.0801242.1 (Pd black formed)
2 Pd(OAc)2​ / PPh3​ 5.0801278.5
3 Pd(OAc)2​ / dppf2.0801289.2
4 Pd(OAc)2​ / dppf 5.0 80 8 > 99.5

Table 2: Analytical Specifications for Isolated CAS 1211539-77-3

ParameterSpecification LimitAnalytical MethodTypical Batch Result
AppearanceWhite to off-white powderVisual InspectionWhite crystalline powder
Chemical Purity 98.0%HPLC (Area %)99.2%
Moisture Content 0.5%Karl Fischer Titration0.15%
Residual Palladium 10 ppmICP-MS3.2 ppm

References

  • PubChemLite / CCSbase Title: PubChemLite - 1211539-77-3 (C8H6F3NO2) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Tsukamoto, M., et al. Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Journal of Pesticide Science (2021) URL:[Link]

  • Glasnov, T. N., et al. Title: A Continuous-Flow Approach to Palladium-Catalyzed Alkoxycarbonylation Reactions Source: Organic Process Research & Development (2011) URL:[Link]

Sources

Application Note: Site-Selective Functionalization of 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted pyridine scaffolds is a critical operation in modern medicinal chemistry and drug development. Specifically, modifying the 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid building block at the C6-methyl position presents unique chemoselectivity challenges due to the presence of an acidic carboxyl group and the strong electron-withdrawing nature of the adjacent trifluoromethyl (-CF 3​ ) group.

This application note provides a validated, self-consistent methodology for the late-stage functionalization of the C6-methyl group. By leveraging a protection-bromination-substitution-deprotection sequence, researchers can reliably install diverse functional groups (amines, ethers, or cross-coupling partners) at the C6 position while preserving the integrity of the pyridine core.

Mechanistic Rationale & Strategy (Causality in Design)

Direct functionalization of the free carboxylic acid is synthetically prohibitive. The acidic proton quenches basic reagents, and the polar nature of the free acid severely limits solubility in the non-polar solvents required for radical reactions. Therefore, a transient protection strategy is mandatory[1].

The functionalization relies on the Wohl-Ziegler reaction , a free-radical halogenation that selectively targets "benzylic-like" positions[2]. The C6-methyl group is vinylogous to the pyridine nitrogen, making its C-H bonds relatively weak and the resulting carbon-centered radical highly stabilized by resonance[3].

  • Why NBS over Br 2​ ? N-Bromosuccinimide (NBS) provides a low, steady-state concentration of molecular bromine (Br 2​ ) during the propagation step. This prevents over-bromination (e.g., forming the dibromomethyl derivative) and avoids electrophilic aromatic substitution, although the pyridine ring is already heavily deactivated by the -CF 3​ and ester groups[3].

  • Solvent Selection: While carbon tetrachloride (CCl 4​ ) is the historical solvent for Wohl-Ziegler brominations, its extreme toxicity has led to its phase-out. This protocol utilizes trifluorotoluene (PhCF 3​ ) , a greener alternative that provides excellent radical stability and similar boiling point profiles[2].

Experimental Workflow

Workflow N1 Starting Material Free Carboxylic Acid N2 Esterification (Protection) N1->N2 MeOH, H2SO4 N3 Wohl-Ziegler Bromination N2->N3 NBS, AIBN PhCF3, Reflux N4 Nucleophilic Substitution N3->N4 Amine/Alkoxide K2CO3 N5 Saponification (Deprotection) N4->N5 LiOH THF/H2O N6 Target Molecule C6-Functionalized Acid N5->N6 HCl (Acidification)

Synthetic workflow for the C6-methyl functionalization of pyridine-3-carboxylic acid derivatives.

Step-by-Step Experimental Protocols

Protocol 1: Carboxylic Acid Protection (Esterification)

Objective: Mask the acidic proton to prevent interference with radical initiators and improve organic solubility[1].

  • Reaction Setup: Suspend 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 equiv) in anhydrous methanol (0.2 M concentration).

  • Catalysis: Slowly add concentrated sulfuric acid (H 2​ SO 4​ , 0.1 equiv) dropwise at 0 °C. Alternatively, thionyl chloride (SOCl 2​ ) can be used to generate HCl in situ.

  • Execution: Heat the mixture to reflux (65 °C) for 12 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar starting material (R f​ ~ 0.1, streaking) will convert to a distinct, non-polar spot (R f​ ~ 0.6).

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Dilute with ethyl acetate and carefully neutralize with saturated aqueous NaHCO 3​ until CO 2​ evolution ceases. Wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield Methyl 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylate .

Protocol 2: Wohl-Ziegler Radical Bromination

Objective: Install a versatile bromomethyl electrophile at the C6 position[4].

  • Reaction Setup: Dissolve the methyl ester from Protocol 1 (1.0 equiv) in anhydrous trifluorotoluene (PhCF 3​ , 0.1 M).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv). Crucial: Use freshly recrystallized NBS (from boiling water) to ensure the absence of free Br 2​ and succinimide, which stall the radical chain.

  • Initiation: Add Azobisisobutyronitrile (AIBN, 0.05 equiv) or benzoyl peroxide[4].

  • Execution: Equip the flask with a reflux condenser and heat to 85 °C under a strict nitrogen atmosphere.

  • Self-Validation Check: As the reaction proceeds, the dense NBS powder will be consumed, and succinimide (which is less dense) will float to the surface of the solvent.

  • Workup: Cool the reaction to 0 °C and filter off the succinimide byproduct. Wash the filtrate with a 10% aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) solution to quench any unreacted electrophilic bromine species. Dry and concentrate to yield Methyl 6-(bromomethyl)-5-(trifluoromethyl)pyridine-3-carboxylate .

Protocol 3: Nucleophilic Substitution (S N​ 2)

Objective: Displace the primary bromide with a desired nucleophile (e.g., a secondary amine like morpholine) to build molecular complexity.

  • Reaction Setup: Dissolve the bromomethyl intermediate (1.0 equiv) in anhydrous acetonitrile (MeCN, 0.15 M).

  • Reagent Addition: Add anhydrous potassium carbonate (K 2​ CO 3​ , 2.0 equiv) followed by the nucleophile (e.g., morpholine, 1.2 equiv).

  • Execution: Stir at room temperature for 4–6 hours. The electron-deficient nature of the pyridine ring makes the bromomethyl group exceptionally electrophilic, allowing mild conditions.

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate, resuspend in dichloromethane (DCM), and wash with water. Purify via flash column chromatography to isolate the functionalized ester.

Protocol 4: Saponification (Deprotection)

Objective: Unmask the carboxylic acid for downstream peptide coupling or API formulation[1].

  • Reaction Setup: Dissolve the functionalized ester in a 3:1:1 mixture of THF/MeOH/H 2​ O.

  • Execution: Add lithium hydroxide monohydrate (LiOH·H 2​ O, 3.0 equiv). Stir at room temperature for 2 hours.

  • Workup: Evaporate the organic solvents in vacuo. Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 3–4.

  • Isolation: The functionalized 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid will precipitate. Collect via vacuum filtration and dry under high vacuum.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative metrics for the workflow, providing a baseline for yield optimization and analytical tracking.

StepTransformationKey Reagents & SolventTemp / TimeExpected YieldKey Analytical Marker (1H NMR / TLC)
1 EsterificationMeOH, H 2​ SO 4​ (cat.)65 °C / 12 h90–95%Appearance of -OCH 3​ singlet (~3.9 ppm)
2 BrominationNBS, AIBN, PhCF 3​ 85 °C / 4 h75–82%Shift of C6-CH 3​ (~2.6 ppm) to C6-CH 2​ Br (~4.6 ppm)
3 S N​ 2 SubstitutionMorpholine, K 2​ CO 3​ , MeCN25 °C / 5 h80–88%Shift of C6-CH 2​ Br (~4.6 ppm) to C6-CH 2​ -N (~3.8 ppm)
4 SaponificationLiOH, THF/H 2​ O25 °C / 2 h85–95%Disappearance of -OCH 3​ singlet; precipitation at pH 4

Conclusion

The functionalization of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid requires a strategic circumvention of its acidic and electronic properties. By employing a robust protection-deprotection sequence flanking a highly regioselective Wohl-Ziegler bromination, researchers can reliably functionalize the C6-methyl group. The use of modern solvent alternatives (PhCF 3​ ) ensures that this protocol is scalable and aligns with contemporary safety standards in drug discovery laboratories.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at:[Link]

  • Benzylic Bromination. Chemistry Steps. Available at:[Link]

  • Identification of Potent and Selective Small-Molecule Inhibitors of Caspase-3 through the Use of Extended Tethering and Structure-Based Drug Design. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • US7888364B2 - Pyridyl inhibitors of hedgehog signalling. Google Patents.

Sources

Application Note: Advanced Esterification Strategies for 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Substrate Profiling & Mechanistic Rationale

6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid (Exact Mass: 205.03 Da) is a highly specialized, electron-deficient heterocyclic building block frequently utilized in the synthesis of biologically active compounds, including calcium channel blockers and vanilloid receptor antagonists .

While the carboxylate center at the 3-position is not sterically occluded, the primary synthetic barrier is profoundly electronic. The esterification of this substrate is notoriously difficult using standard acid-catalyzed Fischer esterification conditions. The basic pyridine nitrogen undergoes rapid protonation in acidic media, generating a pyridinium ion. This positive charge acts synergistically with the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position to severely deplete electron density at the carboxyl carbon, resisting the formation of the necessary tetrahedral intermediate. Furthermore, alternative methods utilizing fluorinated diazomethane reagents can lead to interrupted esterification (e.g., Mumm reactions) rather than yielding the desired ester .

To overcome these thermodynamic and kinetic barriers, researchers must bypass direct acid-catalyzed equilibrium and utilize irreversible activation strategies. This guide details three self-validating protocols tailored for this substrate.

Quantitative Method Comparison

MethodologyReagentsTempTimeYield (Est.)Best Application
A. Acyl Chloride (COCl)₂, DMF (cat.), ROH, Et₃N0 °C to RT2–4 h>90%Scale-up, simple alkyl esters (methyl/ethyl)
B. Alkylation R-X, K₂CO₃, DMFRT to 60 °C4–12 h80–95%Acid-sensitive substrates, benzyl/allyl esters
C. Tf-DMAP Coupling Tf-DMAP, Base, ROHRT< 5 min>90%High-throughput screening, complex alcohols

Experimental Protocols

Protocol A: Acyl Chloride Activation (Scale-Up Standard)

This method forces the reaction forward by converting the unreactive acid into a highly electrophilic acyl chloride intermediate.

  • Step 1: Activation. Suspend 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 equiv, 10 mmol, 2.05 g) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Step 2: Catalyst Addition. Add catalytic N,N-dimethylformamide (DMF, 0.05 equiv, 38 µL).

    • Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which is the true activating species that attacks the carboxylic acid.

  • Step 3: Chlorination. Dropwise add oxalyl chloride (1.2 equiv, 12 mmol, 1.03 mL) at 0 °C.

    • Causality: Oxalyl chloride is explicitly chosen over thionyl chloride (SOCl₂) because it allows activation at 0 °C to room temperature, preventing thermal degradation of the pyridine ring. Gas evolution (CO₂, CO, HCl) drives the reaction irreversibly forward.

  • Step 4: Validation (In-Process Control). Quench a 10 µL aliquot of the reaction mixture in 500 µL methanol. Analyze via LC-MS. The presence of the methyl ester mass (m/z 220.06 for [M+H]⁺) confirms successful acyl chloride formation, while the complete absence of the parent acid (m/z 206.04 for [M+H]⁺) validates 100% activation.

  • Step 5: Esterification. Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acyl chloride in DCM (10 mL) and add it dropwise to a pre-cooled (0 °C) solution of the target alcohol (1.5 equiv) and triethylamine (TEA, 2.5 equiv) in DCM (10 mL).

  • Step 6: Workup. Wash the organic layer with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Base-Promoted Alkylation (Mild & Chemoselective)

This method avoids acidic intermediates entirely, relying on the nucleophilicity of the deprotonated carboxylate to attack an alkyl halide via an Sₙ2 mechanism.

  • Step 1: Deprotonation. Dissolve the substrate (1.0 equiv, 10 mmol, 2.05 g) in anhydrous DMF (15 mL). Add finely powdered K₂CO₃ (1.5 equiv, 15 mmol, 2.07 g).

    • Causality: K₂CO₃ is a mild, non-nucleophilic base that quantitatively deprotonates the acid without risking hydrolysis or dehydrofluorination of the sensitive -CF3 group (which can occur with stronger bases like NaOH at elevated temperatures). DMF solvates the potassium cation, leaving a highly reactive "naked" carboxylate anion.

  • Step 2: Alkylation. Add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv, 11 mmol, 1.31 mL) dropwise at room temperature. Stir for 4-12 hours.

  • Step 3: Validation (In-Process Control). Monitor the consumption of the carboxylate anion via TLC (Hexanes/EtOAc 3:1, UV 254 nm). The highly lipophilic benzyl ester will elute significantly faster (R_f ~0.6) than the baseline-retained carboxylate salt. Validate complete conversion via LC-MS (m/z 296.09 for [M+H]⁺).

  • Step 4: Workup. Quench with water (50 mL) to dissolve all potassium salts. Extract with EtOAc (3 x 20 mL). Critically, wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to effectively partition and remove residual DMF.

Protocol C: Triflylpyridinium (Tf-DMAP) Coupling (High-Throughput)

Recent advancements in coupling chemistries have introduced triflylpyridinium (Tf-DMAP) as a breakthrough reagent for the rapid generation of acylpyridinium intermediates. This allows for the one-step conversion of carboxylic acids to esters within minutes, bypassing the long reaction times of traditional carbodiimides (EDC/DIC) .

  • Step 1: Reagent Preparation. In a dry vial, dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) and the target alcohol (1.2 equiv) in anhydrous DCM (2 mL).

  • Step 2: Activation & Coupling. Add Tf-DMAP (1.2 equiv) and an appropriate base (e.g., Et₃N, 2.0 equiv) at room temperature.

    • Causality: The deprotonated acid reacts instantly with the highly electrophilic Tf-pyridinium salt to form an acyl-DMAP intermediate. Because DMAP is an exceptional leaving group, subsequent alcoholysis occurs almost instantaneously, even with sterically hindered alcohols.

  • Step 3: Validation (In-Process Control). Because the kinetics are extremely rapid (<5 min), real-time TLC monitoring is impractical. Validate by direct LC-MS injection of the crude mixture; the absence of both the acylpyridinium intermediate and parent acid confirms completion.

  • Step 4: Workup. Directly load the DCM solution onto a silica gel plug for rapid flash chromatography.

Pathway Visualization

Esterification_Workflows cluster_A Method A: Acyl Chloride cluster_B Method B: Alkylation cluster_C Method C: Tf-DMAP Substrate 6-Methyl-5-(trifluoromethyl) pyridine-3-carboxylic acid Vilsmeier Vilsmeier Intermediate Substrate->Vilsmeier (COCl)2, DMF Carboxylate Carboxylate Anion Substrate->Carboxylate K2CO3, DMF AcylPyridinium Acylpyridinium Intermediate Substrate->AcylPyridinium Tf-DMAP, Base AcylChloride Acyl Chloride Vilsmeier->AcylChloride -CO2, -CO, -HCl EsterA Target Ester AcylChloride->EsterA ROH, Base EsterB Target Ester Carboxylate->EsterB R-X (SN2) EsterC Target Ester AcylPyridinium->EsterC ROH (<5 min)

Mechanistic pathways for esterifying electron-deficient nicotinic acids.

References

  • Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates . European Patent Office (EP2821398A1).[1]

  • Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect . Organic Letters (ACS Publications).[Link][2]

  • Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis . Organic Letters (ACS Publications).[Link][3]

Sources

Application Note: Microwave-Assisted Synthesis of 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity, making this scaffold highly valuable.[1][2] Traditional synthetic routes to such compounds often involve multiple steps with long reaction times and significant energy consumption. This application note details a robust and highly efficient protocol for the synthesis of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid via microwave-assisted hydrolysis of its corresponding ethyl ester.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry, aligning with the principles of Green Chemistry.[3][4] Unlike conventional heating methods that rely on slow heat transfer through conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[5][6] This energy transfer occurs through two primary mechanisms: dipolar polarization and ionic conduction.[3][7] The result is rapid, uniform, and efficient volumetric heating, which dramatically accelerates reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time.[5][8] This protocol leverages these advantages to provide a rapid and scalable method for the preparation of the target carboxylic acid.

Synthetic Strategy: Hydrolysis of an Ester Precursor

The final step in the synthesis of the target acid is the hydrolysis of a suitable ester precursor, such as ethyl 6-methyl-5-(trifluoromethyl)nicotinate. Ester hydrolysis, or saponification, is a fundamental transformation in organic synthesis that can be significantly accelerated with microwave energy.[9] While conventional hydrolysis often requires prolonged refluxing with strong acids or bases, the microwave-assisted approach can be completed in minutes.[10][11]

This protocol focuses on the base-catalyzed hydrolysis of the ethyl ester using potassium carbonate in an ethanol/water solvent system. This system was chosen for its excellent microwave absorption properties and the straightforward work-up procedure.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Ethyl 6-methyl-5-(trifluoromethyl)nicotinate (Precursor)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Ethanol (EtOH), reagent grade

    • Deionized Water (H₂O)

    • Hydrochloric Acid (HCl), 2M solution

  • Equipment:

    • Single-mode microwave reactor (e.g., CEM Discover 2.0 or similar)

    • 10 mL microwave reaction vessel with a magnetic stir bar

    • Standard laboratory glassware (beakers, Erlenmeyer flasks, Büchner funnel)

    • pH paper or pH meter

    • Rotary evaporator

    • Vacuum oven

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine ethyl 6-methyl-5-(trifluoromethyl)nicotinate (1.0 mmol, 233.2 mg), potassium carbonate (3.0 mmol, 414.6 mg), ethanol (3.0 mL), and deionized water (1.0 mL).

  • Vessel Sealing: Add a magnetic stir bar, securely seal the vessel with a snap-on cap, and place it in the microwave reactor cavity.

  • Microwave Irradiation Program: Set the microwave reactor to the following parameters:

    • Temperature: 180°C (Use the instrument's "PowerMax" or similar dynamic power mode to reach the target temperature as quickly as possible)

    • Hold Time: 15 minutes

    • Pressure: Max 250 psi

    • Stirring: High

  • Cooling: After the irradiation cycle is complete, cool the vessel to below 50°C using the instrument's forced air cooling system.

  • Work-up & Isolation:

    • Once cooled, carefully open the vessel and transfer the reaction mixture to a 50 mL beaker.

    • Remove the ethanol using a rotary evaporator.

    • Dissolve the remaining aqueous residue in 10 mL of deionized water.

    • While stirring, slowly add 2M HCl dropwise to acidify the solution to a pH of approximately 2-3. A white precipitate of the carboxylic acid product will form.

    • Cool the mixture in an ice bath for 15 minutes to maximize precipitation.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 5 mL).

  • Drying: Dry the purified 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid in a vacuum oven at 50°C to a constant weight.

Mechanistic Rationale & Scientific Insights

The remarkable efficiency of this protocol is grounded in the fundamental principles of microwave heating.[5]

  • Causality of Experimental Choices:

    • Solvent System: The ethanol/water mixture is highly polar and therefore absorbs microwave energy very efficiently. Water is an excellent solvent for microwave-assisted reactions.[5] This allows for the rapid and uniform heating of the entire reaction volume, something not achievable with conventional oil bath heating, which heats from the outside in.[3]

    • Base: Potassium carbonate (K₂CO₃) is used as the base for saponification. While stronger bases like NaOH could be used, K₂CO₃ provides a good balance of reactivity and handling safety, and its use in microwave-assisted hydrolysis is well-documented to produce excellent yields.[10][11]

    • Temperature: The reaction is performed at 180°C, a temperature significantly above the boiling point of the solvent mixture at atmospheric pressure. This is possible due to the sealed-vessel conditions of the microwave reactor, allowing the reaction to proceed at a much faster rate according to the Arrhenius equation. Microwave energy allows the system to reach this high temperature in seconds.[8]

  • The Microwave Advantage: The primary advantage of microwave irradiation is the rapid, instantaneous heating of polar substances.[8] Energy is transferred every nanosecond, which is faster than the rate of molecular relaxation. This creates a state of high instantaneous temperature at the molecular level, dramatically increasing the number and energy of collisions between the ester and hydroxide ions, thereby accelerating the hydrolysis reaction far beyond what is possible with conventional heating.[8]

Data Presentation & Visualization

Table 1: Comparison of Microwave vs. Conventional Synthesis
ParameterMicrowave-Assisted ProtocolConventional Protocol (Estimated)
Heating Method Direct Microwave IrradiationOil Bath (Conduction)
Reaction Time 15 minutes4-8 hours
Temperature 180°C100°C (Reflux)
Solvent Volume 4 mL20-30 mL
Typical Yield >95%80-90%
Energy Efficiency HighLow
Diagram 1: Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Isolation cluster_final 4. Final Product A Combine Ester, K2CO3, EtOH, and H2O in Microwave Vessel B Seal Vessel and Place in Reactor A->B C Irradiate: 180°C, 15 min B->C D Cool Vessel to <50°C C->D E Transfer & Remove EtOH (Rotovap) D->E F Add H2O & Acidify with HCl to pH ~2 E->F G Filter Precipitate F->G H Wash with Cold H2O G->H I Dry Under Vacuum H->I J Pure Carboxylic Acid I->J

Caption: Workflow for Microwave-Assisted Hydrolysis.

Conclusion

This application note provides a validated, high-efficiency protocol for the microwave-assisted synthesis of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid. By leveraging the principles of microwave heating, this method drastically reduces reaction times from hours to minutes, improves yield, and minimizes solvent waste compared to traditional methods.[4] The protocol is simple, robust, and scalable, making it an ideal choice for researchers in drug discovery and development who require rapid access to key chemical intermediates.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC. (2024). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30). ijrpas.com. Retrieved March 29, 2026, from [Link]

  • (PDF) A Review on: A significance of microwave assist technique in green chemistry. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (n.d.). cem.com. Retrieved March 29, 2026, from [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates | ACS Omega. (2024, September 16). ACS Publications. Retrieved March 29, 2026, from [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023, June 6). ijnrd.org. Retrieved March 29, 2026, from [Link]

  • (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives - ResearchGate. (2019, August). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Hydrolysis Reaction - CEM Corporation. (n.d.). cem.com. Retrieved March 29, 2026, from [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale - ACS Publications. (2013, May 9). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

  • Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment | Journal of Chemical Education. (2014, July 17). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale - ResearchGate. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation: Synthetic Communications. (2009, September 4). Taylor & Francis Online. Retrieved March 29, 2026, from [Link]

  • (PDF) Microwave-Assisted Suzuki-Miyaura and Sonogashira - Amanote Research. (2019, August 6). amanote.com. Retrieved March 29, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (2021, January 4). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24). ijcrt.org. Retrieved March 29, 2026, from [Link]

  • Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • (PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2026, March 19). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol (3) - ResearchGate. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. (2025, December 6). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine | Royal Society Open Science. (2019, June 5). The Royal Society Publishing. Retrieved March 29, 2026, from [Link]

Sources

Application Notes and Protocols for the Purification of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid and its derivatives are key building blocks in modern medicinal chemistry and agrochemical research. The unique combination of the pyridine core, a lipophilic trifluoromethyl group, and a versatile carboxylic acid handle makes these compounds valuable scaffolds for developing novel therapeutic agents and crop protection solutions[1][2][3]. The trifluoromethyl group, in particular, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates[4][5].

Given their intended applications, the purity of these pyridine derivatives is of paramount importance. Impurities, even in trace amounts, can lead to misleading biological data, unpredictable side effects, and complications in formulation development. This guide provides a comprehensive overview of robust and scalable purification methods for 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid and its derivatives, grounded in fundamental chemical principles and supported by established laboratory practices.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

The purification strategy for any compound is dictated by its physicochemical properties and the nature of the impurities present. 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is an amphoteric molecule with the following key features:

  • Acidity: The carboxylic acid group (pKa typically in the range of 3-5) allows for the formation of carboxylate salts under basic conditions. This property is central to purification by acid-base extraction.

  • Basicity: The pyridine nitrogen (pKa of the conjugate acid is typically around 5-6) can be protonated in acidic media.

  • Polarity: The presence of the carboxylic acid, pyridine nitrogen, and the trifluoromethyl group imparts significant polarity to the molecule.

  • Solubility: The solubility is highly dependent on the pH of the medium. It is generally soluble in polar organic solvents like alcohols, acetone, and ethyl acetate, especially at elevated temperatures, and has limited solubility in nonpolar solvents like hexanes[6].

Common impurities in the synthesis of these compounds can include starting materials, reagents, reaction byproducts (e.g., from incomplete reactions or side reactions), and residual solvents.

Purification Methodologies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve the desired level of purity. The choice of method depends on the scale of the purification, the nature of the impurities, and the final purity requirements.

Acid-Base Extraction: A Powerful First-Line Purification Technique

Acid-base extraction is a highly effective method for separating acidic or basic compounds from neutral impurities. This technique leverages the differential solubility of the ionized and unionized forms of the target molecule in aqueous and organic phases[7].

Principle: By treating a solution of the crude product in an organic solvent with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the acidic 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is deprotonated to form its water-soluble carboxylate salt. Neutral organic impurities remain in the organic layer and can be separated. The aqueous layer containing the desired product is then acidified to regenerate the water-insoluble carboxylic acid, which precipitates out and can be collected by filtration.

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer for dichloromethane, top layer for ethyl acetate) will contain the sodium salt of the desired product. Drain the organic layer, which contains the neutral impurities.

  • Washing (Optional): The aqueous layer can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid, such as hydrochloric acid, with stirring until the pH is acidic (pH ~2-3), which will cause the purified carboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry under vacuum.

Diagram of the Acid-Base Extraction Workflow:

A Crude Product in Organic Solvent B Add Aqueous Base (e.g., NaHCO3) A->B C Shake and Separate Layers B->C D Organic Layer (Neutral Impurities) C->D Discard E Aqueous Layer (Product as Salt) C->E F Acidify Aqueous Layer (e.g., HCl) E->F G Precipitation of Pure Product F->G H Filter and Dry G->H I Pure 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid H->I A Crude 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid B Is the major impurity neutral? A->B C Acid-Base Extraction B->C Yes D Is the product a crystalline solid? B->D No C->D E Recrystallization D->E Yes F Is the product an oil or are impurities closely related? D->F No H High Purity Product E->H G Flash Column Chromatography F->G Yes G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Decarboxylation of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the decarboxylation of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction outcomes.

Introduction to the Chemistry

The decarboxylation of heteroaromatic carboxylic acids is a fundamental transformation in organic synthesis. In the case of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid, the presence of the strongly electron-withdrawing trifluoromethyl group on the pyridine ring is expected to facilitate the removal of the carboxyl group.[1] However, the interplay of steric and electronic effects, along with reaction conditions, can lead to a variety of challenges. This guide will address these potential issues in a systematic, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the decarboxylation of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid?

A1: While specific conditions for this exact molecule are not extensively reported, analogous reactions with electron-deficient pyridine carboxylic acids suggest that thermal decarboxylation in a high-boiling polar aprotic solvent is a good starting point.[2] A common choice is dimethyl sulfoxide (DMSO) at temperatures ranging from 120-200 °C.[3] Catalytic methods using silver(I) carbonate (Ag₂CO₃) or copper(I) salts can often lower the required temperature and improve efficiency.[3][4]

Q2: Why is my decarboxylation reaction not proceeding to completion?

A2: Incomplete conversion is a common issue. The primary factors to investigate are reaction temperature and time. The thermal stability of the starting material and product should be considered when increasing the temperature. If a catalyst is being used, its activity may be insufficient or it may have degraded. Ensure your solvent is anhydrous if using a moisture-sensitive catalyst.

Q3: What are the most likely side products in this reaction?

A3: Potential side reactions include protodecarboxylation (if a proton source is available), or decomposition of the starting material or product at high temperatures. The trifluoromethyl group is generally stable, but the pyridine ring itself can be susceptible to nucleophilic attack under certain conditions, though this is less likely in a non-nucleophilic solvent. If a catalyst is used, side reactions involving the catalyst, such as unwanted C-H activation, are a possibility, though less common in simple decarboxylations.

Q4: How can I monitor the progress of my reaction?

A4: The most effective methods for monitoring the reaction are Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

  • TLC: Provides a quick qualitative assessment of the consumption of the starting material and the appearance of the product.

  • LC-MS: Offers more definitive evidence of product formation by confirming the expected mass-to-charge ratio. This is particularly useful for identifying potential byproducts.

  • ¹H NMR and ¹⁹F NMR: Can be used to quantify the conversion by integrating the signals of the starting material and product.[7] The disappearance of the carboxylic acid proton signal in ¹H NMR and the monitoring of the trifluoromethyl signal in ¹⁹F NMR are key indicators.

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

  • Insufficient Temperature: The activation energy for decarboxylation may not be reached.

    • Action: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for any signs of decomposition (e.g., color change to dark brown or black).

  • Ineffective or No Catalyst: If attempting a catalyzed reaction, the catalyst may be inactive.

    • Action:

      • If using a silver or copper catalyst, ensure it is from a reliable source and has been stored correctly.

      • Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • For copper-catalyzed reactions, the addition of a ligand like 1,10-phenanthroline can improve efficiency.[3]

  • Solvent Issues: The choice of solvent is critical.

    • Action:

      • Ensure the solvent is anhydrous, especially for catalytic reactions.

      • Consider alternative high-boiling, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or quinoline. Quinoline has been historically used for decarboxylations at very high temperatures.[3]

Parameter Recommendation & Rationale
Temperature Start at 120 °C and incrementally increase to 180 °C. The electron-withdrawing CF₃ group should facilitate decarboxylation at a lower temperature than unsubstituted pyridine-3-carboxylic acid.
Solvent DMSO is a good initial choice due to its high boiling point and ability to dissolve many organic compounds.
Catalyst Consider starting with a catalyst like Ag₂CO₃ (10 mol%) as it has been shown to be effective for a range of heteroaromatic carboxylic acids.[4]
Problem 2: Formation of Unidentified Byproducts

Possible Causes & Solutions

  • Thermal Decomposition: The starting material or product may be degrading at the reaction temperature.

    • Action:

      • Attempt the reaction at a lower temperature for a longer duration.

      • Utilize a catalyst to enable a lower reaction temperature.

  • Reaction with Solvent: At high temperatures, some solvents can participate in side reactions.

    • Action: If decomposition is suspected to be solvent-mediated, try a different high-boiling solvent.

  • Presence of Impurities: Impurities in the starting material or solvent can lead to side reactions.

    • Action: Ensure the purity of your starting material and use a high-purity, dry solvent.

Problem 3: Inconsistent Results/Poor Reproducibility

Possible Causes & Solutions

  • Atmospheric Moisture: Water can interfere with some catalytic systems.

    • Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents.

  • Variable Heating: Inconsistent heating can lead to variable reaction rates.

    • Action: Use a temperature-controlled heating mantle or oil bath to ensure uniform and stable heating.

  • Purity of Reagents: The purity of the starting material and any catalysts can significantly impact the reaction.

    • Action: Use reagents from a reliable source and consider purification of the starting material if its purity is questionable.

Experimental Protocols

Protocol 1: Thermal Decarboxylation
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq).

  • Add anhydrous DMSO (to make a 0.1 M solution).

  • Heat the reaction mixture to 150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every hour.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup to remove the DMSO and isolate the product.

Protocol 2: Silver-Catalyzed Decarboxylation
  • To an oven-dried round-bottom flask under an inert atmosphere, add 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq) and Ag₂CO₃ (0.1 eq).[4]

  • Add anhydrous DMSO (to make a 0.1 M solution).

  • Heat the reaction mixture to 120 °C with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS every hour.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the catalyst, followed by an aqueous workup to remove the DMSO and isolate the product.

Visualizing the Process

Decarboxylation Mechanism

The decarboxylation of pyridine-3-carboxylic acids is believed to proceed through a zwitterionic intermediate, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen. The trifluoromethyl group further enhances this effect.

G cluster_0 Decarboxylation Mechanism A Pyridine-3-carboxylic Acid Derivative B Zwitterionic Intermediate A->B Heat C Carbanion Intermediate B->C - CO2 D Decarboxylated Product + CO2 C->D Protonation G cluster_1 Troubleshooting Workflow Start Reaction Issue Identified Problem Low/No Conversion Start->Problem CheckTemp Increase Temperature? Problem->CheckTemp Yes SideProducts Side Products Formed? Problem->SideProducts No AddCat Add/Change Catalyst? CheckTemp->AddCat No Success Successful Reaction CheckTemp->Success Yes ChangeSolvent Change Solvent? AddCat->ChangeSolvent No AddCat->Success Yes LowerTemp Lower Temperature? SideProducts->LowerTemp Yes SideProducts->ChangeSolvent No LowerTemp->ChangeSolvent No LowerTemp->Success Yes ChangeSolvent->Success Yes

Sources

Technical Support Center: Troubleshooting Defluorination of 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation of fluorinated pharmacophores. A notoriously challenging motif is 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid .

When subjected to basic conditions—such as those used in ester hydrolysis or amide coupling—this molecule is highly prone to defluorination, leading to the complete loss of the trifluoromethyl ( −CF3​ ) group. This guide provides a deep mechanistic understanding of this instability and offers field-proven, self-validating protocols to prevent it.

The Root Cause: Why Does Defluorination Occur?

Q: I treated my 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylate ester with standard aqueous NaOH, and my −CF3​ group completely hydrolyzed to a dicarboxylic acid. Why is this specific molecule so unstable?

A: The fundamental issue is not merely the electrophilicity of the CF3​ carbon, but the synergistic electronic environment of the pyridine ring. The pyridine nitrogen strongly withdraws electron density, significantly lowering the pKa of the molecule[1].

Crucially, the 6-methyl group is adjacent (alpha) to the pyridine nitrogen, making its protons highly acidic. When a strong base like NaOH or KOH is introduced, it deprotonates the 6-methyl group, forming a benzylic-type aza-allylic anion. Because the CF3​ group is located at the 5-position (ortho to the methyl group), this anion pushes electron density into the ring, triggering the elimination of a fluoride ion ( F− ).

This phenomenon is driven by an E1cB (Elimination Unimolecular conjugate Base) mechanism [2]. It forms a highly reactive difluoro-aza-quinone methide intermediate, which is rapidly attacked by water or hydroxide, leading to a cascade that fully mineralizes the CF3​ group into a carboxylate[3].

E1cB_Mechanism A 6-Methyl-5-(CF3)-Pyridine (Intact) B Benzylic Anion (Deprotonated 6-CH2-) A->B OH- / Base (Fast) C Aza-Quinone Methide (CH2=Py=CF2) B->C - F- (Rate-Limiting) D Hydrolyzed Product (5-COOH) C->D + H2O / OH- (Rapid Mineralization)

Figure 1: E1cB-mediated defluorination pathway triggered by 6-methyl deprotonation.

Quantitative Impact of Reaction Conditions

To successfully manipulate this molecule, you must strictly control base strength, nucleophilicity, and solvent polarity. The table below summarizes the causality between reaction conditions and observed defluorination.

Table 1: Impact of Base and Conditions on Defluorination

Base SystemSolventTemp (°C)Base pKa ( H2​O )Observed Defluorination (%)Mechanistic Consequence
NaOH (3.0 eq) H2​O / MeOH6015.7> 95% Rapid E1cB triggering; complete mineralization.
K₂CO₃ (2.0 eq) H2​O / THF2510.330 - 40% Moderate deprotonation of the 6-methyl group.
LiOH (1.1 eq)THF/MeOH/ H2​O 013.8< 2% Li+ coordination directs attack to ester; suppresses E1cB.
DIPEA (3.0 eq)DMF / DCM2510.50% Non-nucleophilic; insufficient strength to deprotonate 6- CH3​ .

Field-Proven Methodologies

Q: How can I safely perform ester hydrolysis or amide coupling without destroying the pharmacophore?

A: You must bypass the E1cB pathway by utilizing chemoselective conditions. Below are two validated protocols.

Protocol A: Chemoselective Ester Hydrolysis

Use this protocol to convert a 3-carboxylate ester to the free acid.

  • Solvent Preparation: Prepare a pre-chilled (0 °C) solvent mixture of THF, Methanol, and Deionized Water in a 3:1:1 volumetric ratio.

    • Causality: THF disrupts the solvation sphere of the hydroxide ion, reducing its bulk basicity while maintaining sufficient nucleophilicity for ester cleavage.

  • Substrate Dissolution: Dissolve the ester substrate (1.0 eq, 0.1 M) in the THF/MeOH portion of the mixture.

  • Base Addition: Slowly add a cold aqueous solution of Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 1.1 eq).

    • Causality: The Li+ ion acts as a mild Lewis acid, coordinating to the pyridine nitrogen and the ester carbonyl oxygen. This directs the hydroxide attack specifically to the carbonyl carbon, preventing it from acting as a bulk base on the 6-methyl group.

  • Reaction Monitoring: Stir strictly at 0 °C for 2-4 hours.

  • Quenching (Critical Step): Once the ester is consumed, immediately quench the reaction at 0 °C by adding 1M Citric Acid until the pH reaches 3-4.

    • Causality: Prolonged exposure to the basic aqueous environment will eventually overcome the activation barrier for E1cB defluorination.

  • Isolation: Extract the free acid using Ethyl Acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Safe Amide Coupling

Use this protocol when coupling the free acid to an amine.

  • Activation: Dissolve the free acid (1.0 eq) and your amine (1.1 eq) in anhydrous DMF.

  • Base Selection: Add strictly non-nucleophilic bases such as DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (3.0 eq). Never use DBU or DMAP , as they are strong enough to deprotonate the 6-methyl group.

  • Coupling Agent: Add HATU (1.2 eq) at 0 °C, then allow to warm to room temperature.

Workflow Start Target Workflow: 6-Me-5-CF3-Pyridine Hydrolysis Ester Hydrolysis Start->Hydrolysis Coupling Amide Coupling Start->Coupling LiOH Use LiOH (1.1 eq) THF/MeOH/H2O (3:1:1) Temp: 0 °C Hydrolysis->LiOH DIPEA Use DIPEA or NMM Avoid DBU/DMAP Temp: 20 °C Coupling->DIPEA Fail Degradation Observed? LiOH->Fail DIPEA->Fail NMR Validate via 19F NMR Check for F- at -119 ppm Fail->NMR Yes

Figure 2: Decision matrix for processing 6-methyl-5-(trifluoromethyl)pyridine derivatives.

In-Process Analytical Validation (Self-Validating System)

Q: How can I monitor the integrity of the CF3​ group in real-time to ensure my conditions are safe?

A: Every robust protocol must be self-validating. Do not rely solely on LC-MS, as highly polar defluorinated products often elute in the void volume and are missed. Instead, use 19F NMR directly on crude reaction aliquots.

  • Success Indicator (Intact Pharmacophore): A stable, sharp singlet at approximately -62.0 ppm confirms the CF3​ group is untouched.

  • Failure Indicator (E1cB Triggered): The appearance of a sharp singlet at -119.0 ppm indicates the presence of free aqueous fluoride ( F− ). If you see this peak, your base is too strong or your temperature is too high, and the defluorination cascade has begun.

References
  • Bornstein, J., et al. "Alkaline Mineralization of Aryl Trifluoromethyl Groups Near Benzylic N-Heterocycles." ChemRxiv, 2023. URL: [Link]

Sources

Technical Support Center: Crystallization Optimization for 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid .

This molecule presents a unique crystallization profile due to its highly electron-withdrawing, lipophilic trifluoromethyl (–CF₃) group paired with a polar, hydrogen-bonding pyridine-3-carboxylic acid backbone. This amphiphilic dichotomy frequently drives complex phase behaviors—most notably Liquid-Liquid Phase Separation (LLPS, or "oiling out") and competitive polymorphism.

Below, you will find field-proven insights, diagnostic FAQs, and a self-validating protocol to engineer high-purity crystalline products.

Module 1: Phase Behavior & Solvent Selection (FAQ)

Q: Why does my compound consistently form a milky emulsion instead of a crystalline slurry? A: You are observing Liquid-Liquid Phase Separation (LLPS), universally known in pharmaceutical processing as "oiling out"[1]. For 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid, the hydrophobic –CF₃ and –CH₃ groups strongly repel polar anti-solvents (like water). When supersaturation is generated too rapidly, the solute self-associates into a dense, solute-rich liquid phase rather than forming an ordered crystal lattice. This occurs when your cooling or anti-solvent trajectory crosses the binodal curve (the miscibility gap) before reaching the nucleation boundary[2].

Q: How do I select a solvent system that minimizes LLPS risk? A: Avoid solvent systems where the drug exhibits excessively high solubility at elevated temperatures. High-solubility systems require deep, rapid cooling to achieve supersaturation, which dramatically reduces the thermodynamic driving force for nucleation and forces the system into the LLPS zone[3]. Instead, utilize moderate-solubility solvent mixtures and adjust the solvent/anti-solvent ratio to narrow the Metastable Zone Width (MSZW).

Table 1: Recommended Solvent Systems and Expected Phase Behaviors
Solvent SystemVolume RatioSolute-Solvent InteractionsLLPS RiskRecommended Engineering Action
Ethanol / Water 1:2Strong H-bonding; steep solubility gradient.High Implement strict isothermal seeding at low supersaturation to bypass the binodal curve.
Isopropanol / Heptane 1:3Moderate polarity; reduces hydrophobic mismatch from the –CF₃ group.Medium Control anti-solvent addition rate strictly using a linear or convex dosing profile.
Ethyl Acetate / Hexane 1:1Weak H-bonding; favors acid-acid dimer formation.Low Use for polymorph control; highly effective for isolating kinetically favored forms.
Acetone / Water 1:2Extremely high solubility at T_max; steep cooling curve.Very High Avoid if possible. If required, utilize continuous in-line Raman or FBRM monitoring.

Module 2: Troubleshooting Oiling Out & Polymorphism

Q: If oiling out occurs, can I just let the emulsion solidify over time? A: No. While the solute-rich droplets will eventually nucleate, they coalesce and trap mother liquor and related impurities within the agglomerated crystal lattice[1][4]. Furthermore, crystallization from an oiled-out phase often yields metastable or mixed polymorphs rather than the thermodynamically stable form, leading to downstream formulation failures[2].

Q: How does the pyridine-3-carboxylic acid motif affect polymorphism? A: Pyridine-3-carboxylic acids typically exhibit polymorphism based on competitive hydrogen bonding. The molecule can form either acid-acid homodimers or acid-pyridine head-to-tail catemers[5][6]. The bulky –CF₃ group sterically hinders specific packing arrangements. Solvents with strong hydrogen-bond donating capabilities (like alcohols) disrupt the acid-pyridine interactions, often leading to the precipitation of metastable solvates.

LLPS_Workflow Start Hot Supersaturated Solution Cooling Cooling Trajectory Start->Cooling Decision Does concentration cross the Binodal Curve first? Cooling->Decision LLPS Liquid-Liquid Phase Separation (Oiling Out) Decision->LLPS Yes (Crash Cooling) Seed Isothermal Seeding (Below Solubility Limit) Decision->Seed No (Controlled Cooling) Droplet Droplet Coalescence & Impurity Entrapment LLPS->Droplet Fail Metastable Polymorph & Low Purity Product Droplet->Fail Growth Surface Desupersaturation (Crystal Growth) Seed->Growth Success High Purity Stable Polymorph Growth->Success

Workflow demonstrating thermodynamic pathways to bypass Liquid-Liquid Phase Separation (LLPS).

Module 3: Validated Standard Operating Protocol (SOP)

Self-Validating Seeding & Cooling Crystallization Protocol

This protocol is engineered to bypass the spinodal decomposition zone by utilizing precise supersaturation control and surface-area-driven desupersaturation.

Prerequisites: Ensure you have 1-2 wt% of pre-milled seed crystals (thermodynamically stable form) available.

Step-by-Step Methodology:

  • Primary Dissolution: Suspend 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid in Ethanol (4 relative volumes) and heat to 60°C under moderate agitation until complete dissolution is achieved. Causality: Complete dissolution erases the thermal history of the solid, ensuring no rogue metastable nuclei remain to trigger premature crystallization.

  • Initial Anti-solvent Dosing: Slowly add Water (2 relative volumes) at 60°C. Validation Check: The solution must remain completely clear. If turbidity appears, heat to 65°C until clear, then adjust the water ratio down by 0.5 volumes. Causality: This establishes a solvent composition that supports crystallization but remains safely undersaturated at the elevated temperature.

  • Controlled Cooling: Cool the reactor to 45°C at a strict rate of 0.5°C/min. Causality: Rapid "crash" cooling forces the system directly into the LLPS region. A slow cooling rate keeps the thermodynamic trajectory within the metastable zone.

  • Critical Seeding Step: At 45°C, add the 1-2 wt% milled seed crystals. Hold the system isothermally for 60 minutes. Validation Check: The slurry should become visibly denser without forming oily droplets on the reactor walls. Causality: The available surface area of the seeds consumes the supersaturation via secondary crystal growth. This prevents the bulk concentration from ever crossing the critical oiling-out point[2].

  • Final Anti-solvent Addition: Dose the remaining Water (4 relative volumes) over 4 hours using a linear addition profile while maintaining the temperature at 45°C. Causality: Slow anti-solvent addition ensures that the rate of supersaturation generation does not exceed the rate of crystal growth.

  • Final Cooling & Isolation: Cool the slurry to 5°C at 0.2°C/min, hold for 2 hours to maximize yield, and isolate via vacuum filtration. Wash the cake with cold Ethanol/Water (1:3) to displace mother liquor without dissolving the product.

Sources

Technical Support Center: Resolving Steric Hindrance in 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic Acid Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering low yields or failed amide coupling reactions when utilizing 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid.

Executive Summary & Causality Analysis

Coupling 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid with sterically hindered amines presents a dual challenge of electronic deactivation and steric penalty .

  • Electronic Deactivation: The strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C5 position exerts powerful inductive and mesomeric effects across the pyridine ring. While this makes the final active ester highly electrophilic, it significantly reduces the nucleophilicity of the initial carboxylate, making the first activation step with standard coupling reagents sluggish.

  • Steric Penalty in the Transition State: When standard uronium-based reagents (like HATU) are used, they form an -OAt active ester. This intermediate possesses a massive van der Waals radius. If the amine coupling partner is also hindered (e.g., an α -branched primary amine or a secondary amine), the trajectory for nucleophilic attack is physically blocked, preventing the formation of the tetrahedral intermediate .

To resolve this, the steric profile of the activated intermediate must be minimized using acyl fluorides or acid chlorides.

Diagnostic Troubleshooting Workflow

Workflow N1 Start: 6-Me-5-CF3-Py-3-COOH Coupling N2 Did Standard HATU/DIPEA Fail? N1->N2 N3 Analyze Amine Partner N2->N3 Yes N7 Successful Amide Formation N2->N7 No N4 Highly Hindered Amine? N3->N4 N5 Protocol A: Acyl Fluoride (TCFH/NMI) N4->N5 Yes N6 Protocol B: Acid Chloride (Oxalyl Cl) N4->N6 No N5->N7 N6->N7

Troubleshooting workflow for 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid coupling.

Frequently Asked Questions (FAQs)

Q1: Why am I getting <15% yield using HATU and DIPEA with this substrate? A1: The failure is primarily steric. HATU forms an -OAt active ester, which is exceptionally bulky. When paired with a sterically hindered amine, the required approach trajectory to the carbonyl carbon is blocked by the -OAt group and the adjacent pyridine substituents. Furthermore, the electron-withdrawing -CF₃ group makes the initial carboxylate a poor nucleophile, slowing down the reaction with the uronium species .

Q2: How can I overcome the low nucleophilicity of my amine partner? A2: You must reduce the steric profile of the activated acid. Converting the carboxylic acid to an acyl fluoride (using TCFH/NMI) or an acid chloride (using oxalyl chloride) creates a highly reactive electrophile with minimal steric bulk. The small atomic radius of fluorine or chlorine allows even poor, hindered nucleophiles to attack the carbonyl efficiently .

Q3: What if both my amine and the carboxylic acid are exceptionally hindered and even acid chlorides fail? A3: For extreme cases of steric congestion where traditional condensation fails, alternative non-condensation strategies must be employed. A highly effective, albeit unconventional, method is the addition of a Grignard reagent (derived from your amine fragment) directly to an isocyanate, completely bypassing the sterically demanding tetrahedral intermediate of standard amide coupling .

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the expected outcomes when coupling 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid with a model hindered amine (e.g., tert-butylamine or 3,3-difluorocyclopentanamine).

Coupling Reagent SystemIntermediate FormedSteric Bulk of IntermediateRelative ElectrophilicityExpected Yield (Hindered Amine)
HATU / DIPEA -OAt Active EsterHighModerate< 15%
EDC / HOBt -OBt Active EsterHighLow< 5%
TCFH / NMI Acyl FluorideLowVery High75 - 90%
Oxalyl Chloride / DMF Acid ChlorideVery LowExtremely High60 - 80%

Reaction Pathway Visualization

Pathway A Carboxylic Acid C Acyl Fluoride (Low Steric Profile) A->C Activation B TCFH / NMI B->C E Amide Product C->E Nucleophilic Attack D Hindered Amine D->E

Mechanism of acyl fluoride activation overcoming steric hindrance in amide coupling.

Self-Validating Experimental Protocols

Protocol A: In Situ Acyl Fluoride Generation (TCFH/NMI)

Causality Check: TCFH generates a highly reactive acyl fluoride. The fluorine atom is small, minimizing steric hindrance during the amine's nucleophilic attack, while the C-F bond is strong enough to resist premature hydrolysis .

  • Preparation: To a flame-dried vial under argon, add 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 eq) and anhydrous CH₂Cl₂ (0.1 M).

  • Base Addition: Add N-Methylimidazole (NMI, 3.0 eq). The mixture should become homogeneous.

  • Activation: Add TCFH (1.2 eq) in one portion.

  • Self-Validation Checkpoint 1: Stir for 15 minutes at room temperature. Quench a 5 µL aliquot in 100 µL of methanol and analyze via LC-MS. The complete disappearance of the starting acid mass and the appearance of the methyl ester mass confirms successful acyl fluoride formation.

  • Coupling: Add the sterically hindered amine (1.2 eq). Stir at room temperature for 2-12 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction by TLC or LC-MS. The transition of the reaction mixture from clear to slightly cloudy (precipitation of NMI salts) often visually correlates with product formation.

Protocol B: Acid Chloride Formation (Oxalyl Chloride)

Causality Check: Converting the acid to an acid chloride creates an exceptionally reactive electrophile. Due to the basic nature of the pyridine ring, careful control of stoichiometry and the removal of excess oxalyl chloride are critical to prevent degradation .

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert atmosphere.

  • Catalysis: Add a catalytic amount of DMF (0.05 eq).

  • Activation: Cool the solution to 0 °C and add oxalyl chloride (1.5 eq) dropwise.

  • Self-Validation Checkpoint 1: Observe the reaction visually. Vigorous gas evolution (CO and CO₂) must occur. Once the bubbling completely ceases (typically 1-2 hours), the activation to the acid chloride is complete.

  • Purification: Concentrate the mixture under reduced pressure to completely remove unreacted oxalyl chloride and HCl.

  • Coupling: Redissolve the crude acid chloride in anhydrous CH₂Cl₂ (0.2 M), cool to 0 °C, and add the hindered amine (1.2 eq) followed by DIPEA (2.5 eq).

  • Self-Validation Checkpoint 2: The immediate formation of a white precipitate (DIPEA hydrochloride) upon addition of the base serves as a positive visual indicator that the nucleophilic acyl substitution is occurring.

minimizing side reactions in the halogenation of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists tasked with the functionalization of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid .

The most critical and synthetically useful halogenation of this building block is the radical bromination (Wohl-Ziegler reaction) of the 6-methyl group to form the benzylic/picolylic bromide. However, the synergistic electron-withdrawing effects of the pyridine nitrogen, the trifluoromethyl (-CF₃) group, and the carboxylic acid (-COOH) severely deactivate the core, leading to complex side reactions. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure high-yielding mono-halogenation.

Reaction Pathway & Mechanistic Pitfalls

Pathway SM 6-Methyl-5-(CF3) nicotinic acid Radical Picolyl Radical Intermediate SM->Radical NBS, AIBN/hv Acyl Acyl Bromide [Ionic Side Reaction] SM->Acyl Trace HBr / Heat Mono 6-(Bromomethyl) [Target Product] Radical->Mono Br• transfer Di 6-(Dibromomethyl) [Over-bromination] Mono->Di Excess NBS

Fig 1. Radical bromination pathway of 6-methyl-5-(CF3)nicotinic acid and competing side reactions.

Part 1: Troubleshooting Guide & FAQs

Q: Why am I observing a high percentage of the 6-(dibromomethyl) side product, even with stoichiometric NBS? A: Over-bromination is the most pervasive side reaction in the Wohl-Ziegler bromination of picolines[1]. The 6-methyl-5-(trifluoromethyl)pyridine core is highly electron-deficient. This severe deactivation increases the activation energy required for the initial radical abstraction, necessitating harsher conditions (higher temperatures, excess initiator). However, these elevated temperatures compress the kinetic differentiation between the starting material and the mono-brominated intermediate. Once the 6-(bromomethyl) product forms, the high localized concentration of bromine radicals can rapidly abstract a second hydrogen, leading to the 6-(dibromomethyl) impurity[2]. Solution: Strictly control N-Bromosuccinimide (NBS) stoichiometry to 0.95 equivalents and terminate the reaction at 85–90% conversion. The exponential formation of the dibromo species typically occurs in the final 10% of starting material consumption.

Q: During scale-up, we experienced an unexpected and dangerous delayed exotherm. What caused this? A: If your protocol utilizes ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF), you are observing a hazardous solvent-reagent incompatibility. NBS can undergo a delayed, radical-initiated exothermic reaction with 2-MeTHF, which is accelerated by initiators like AIBN or trace HBr generated during the reaction[3]. Solution: Never use 2-MeTHF or THF for radical halogenations at scale. Transition to halogenated solvents (e.g., trifluorotoluene, chlorobenzene) or acetonitrile, which are inert to radical hydrogen abstraction under these conditions.

Q: Is it necessary to protect the 3-carboxylic acid group prior to halogenation? A: Yes, it is highly recommended. While radical bromination is selective for the picolylic C-H bonds, the unprotected carboxylic acid introduces two major failure modes[4]:

  • Heterogeneity: The free acid has poor solubility in non-polar radical solvents (like PhCF₃ or CCl₄). This creates a heterogeneous slurry where the localized concentration of NBS at the solid-liquid interface is disproportionately high, exacerbating over-bromination.

  • Ionic Side Reactions: Trace HBr generated during the reaction can interact with the carboxylic acid under reflux, leading to acyl bromide formation or promoting decarboxylation. Solution: Convert the acid to a methyl or tert-butyl ester prior to bromination. This ensures a homogeneous reaction mixture and protects the carboxylate moiety.

Part 2: Quantitative Optimization Data

The choice of solvent and initiator dictates the delicate balance between conversion rate and the Mono:Di halogenation ratio. The table below summarizes field-proven data for the esterified derivative of the substrate.

SolventInitiatorTemp (°C)Time (h)Conversion (%)Mono:Di RatioMechanistic Observation
Carbon Tetrachloride (CCl₄)AIBN7612>95%4:1Classic conditions; high over-bromination due to prolonged heating[2].
2-MethyltetrahydrofuranAIBN65N/AN/AN/AHazardous: Delayed exothermic reaction with solvent[3].
Acetonitrile (MeCN)BPO821085%8:1Good solubility, but polar nature slightly favors ionic side reactions.
Trifluorotoluene (PhCF₃) AIBN 85 8 90% 15:1 Optimal: Excellent solubility for esters; inert to radical abstraction.
Chlorobenzene (PhCl)AIBN90688%12:1Viable alternative for scale-up; higher temp requires strict monitoring.

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following Standard Operating Procedure (SOP) incorporates self-validating checkpoints to minimize side reactions.

Workflow Prep 1. Esterification (Solubility Check) React 2. NBS/AIBN in PhCF3 (Strict Temp Control) Prep->React Monitor 3. HPLC Monitoring (Stop at 90% Conv.) React->Monitor Monitor->React Conv. < 90% Quench 4. Cold Na2S2O3 Quench & Workup Monitor->Quench Mono:Di > 15:1

Fig 2. Self-validating experimental workflow for optimized mono-bromination.

Step-by-Step Methodology

Phase 1: Reagent Purification (Critical for Selectivity)

  • Recrystallize NBS: Dissolve NBS in boiling water (10 mL/g), cool rapidly in an ice bath, filter, and dry under high vacuum in the dark. Causality: Commercial NBS degrades to release trace Br₂ and succinimide, which promote electrophilic aromatic substitution and ionic side reactions[2].

  • Purify Initiator: Recrystallize Azobisisobutyronitrile (AIBN) from methanol to ensure consistent, predictable radical generation.

Phase 2: Reaction Execution 3. Substrate Preparation: Dissolve methyl 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylate (1.0 eq) in anhydrous trifluorotoluene (PhCF₃) (10 mL/g) under an inert argon atmosphere. 4. Reagent Addition: Add the recrystallized NBS (0.95 eq) and AIBN (0.05 eq). Self-Validation Check: Inspect the flask visually. The mixture should be completely homogeneous. If solids persist, the solvent volume must be adjusted to prevent localized over-bromination at the solid-liquid interface. 5. Thermal Activation: Ramp the temperature to 85°C using a precisely controlled heating mantle.

Phase 3: In-Process Control (IPC) & Quenching 6. Monitoring: Sample the reaction every 2 hours via HPLC. 7. Termination: Once the starting material conversion reaches exactly 85–90%, immediately remove the heat source. Causality: Pushing the reaction past 90% conversion drastically shifts the kinetic equilibrium, causing the rate of 6-(dibromomethyl) formation to outpace the consumption of the remaining starting material[1]. 8. Quench: Cool the mixture to 0°C and add cold saturated aqueous sodium thiosulfate (Na₂S₂O₃) to rapidly quench any unreacted NBS and trace Br₂ radicals, locking in the Mono:Di ratio.

References
  • Title: Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Validation & Comparative

comparative bioactivity of trifluoromethyl vs methyl pyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of structural modifications in medicinal chemistry reveals that the substitution of a methyl ( −CH3​ ) group with a trifluoromethyl ( −CF3​ ) group on a pyridine carboxylic acid scaffold profoundly alters a molecule's bioactivity, pharmacokinetics, and target engagement. Pyridine carboxylic acids—such as derivatives of picolinic, nicotinic, and isonicotinic acids—are foundational scaffolds in drug design because the carboxylic group provides essential polarity and coordinates effectively with metal ions or forms critical salt bridges within enzyme pockets[1].

This guide provides an objective, data-backed comparison of −CH3​ versus −CF3​ substituted pyridine carboxylic acids, detailing the causality behind their divergent performance and providing validated experimental workflows for their evaluation.

The Causality of Structural Substitution: −CH3​ vs. −CF3​

The decision to transition from a methyl to a trifluoromethyl group is driven by three fundamental physicochemical shifts:

  • Metabolic Shielding (The Fluorine Effect): The methyl group on a pyridine ring is highly susceptible to cytochrome P450 (CYP450)-mediated benzylic oxidation, which rapidly converts the −CH3​ to a primary alcohol, leading to rapid systemic clearance. In contrast, the carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). Replacing the methyl group with a −CF3​ group effectively blocks this metabolic liability, significantly extending the compound's half-life[2].

  • Target Binding & Lipophilic Efficiency: The −CF3​ group is sterically bulkier than a methyl group (closer in volume to an isopropyl group) and highly lipophilic. This allows it to fill deep hydrophobic pockets and engage in orthogonal multipolar interactions (halogen bonding) with the target protein. Structure-activity relationship (SAR) studies demonstrate that this substitution can drastically enhance binding; for example, in PI3K δ inhibitors, the −CF3​ substitution increased potency by a factor of five[3], and in FGFR inhibitors, it improved IC50​ values by 10-fold[2].

  • Electronic Modulation ( pKa​ Shift): The −CF3​ group is strongly electron-withdrawing via inductive effects. When placed on a pyridine ring, it pulls electron density away from the pyridine nitrogen, significantly lowering its basicity ( pKa​ ). This reduction in basicity often improves the molecule's stability under acidic conditions and can reduce off-target hERG channel liabilities, a critical optimization seen in the development of Kv7.2/7.3 channel blockers[4].

Quantitative Performance Comparison

The following table summarizes the typical pharmacological shifts observed when comparing these two substituents on a pyridine carboxylic acid core.

ParameterMethyl ( −CH3​ ) Pyridine Carboxylic AcidTrifluoromethyl ( −CF3​ ) Pyridine Carboxylic AcidMechanistic Causality
Lipophilicity (LogP) Baseline (~1.0 - 2.0)Elevated (~2.0 - 3.0) −CF3​ increases the hydrophobic surface area, driving higher membrane permeability and lipophilic efficiency.
Metabolic Stability ( T1/2​ ) Short (High Clearance)Prolonged (Low Clearance)High C-F bond dissociation energy prevents CYP450-mediated hydrogen abstraction[2].
Pyridine Nitrogen pKa​ Higher (More basic)Lower (Less basic)Strong electron-withdrawing inductive effect delocalizes the nitrogen lone pair, improving acid stability[4].
Target Affinity ( IC50​ ) Baseline (1x)Enhanced (5x - 10x)Increased steric bulk and halogen bonding capabilities optimize kinase domain interactions[2],[3].

Mechanistic Pathways & Structural Logic

The diagram below illustrates the divergent metabolic and binding fates of the two scaffolds.

SAR_Logic CH3 Methyl Pyridine Carboxylic Acid CYP CYP450 Oxidation (Rapid Clearance) CH3->CYP Susceptible WeakBind Standard Hydrophobic Interaction CH3->WeakBind Baseline Affinity CF3 Trifluoromethyl Pyridine Carboxylic Acid Stable Metabolic Stability (Prolonged Half-life) CF3->Stable Blocked Oxidation StrongBind Enhanced Lipophilic Efficiency & Halogen Bonding CF3->StrongBind Optimized Binding

Divergent metabolic and binding outcomes of methyl vs. trifluoromethyl substitution.

Field-Proven Experimental Protocols

To objectively compare the bioactivity and stability of these derivatives, researchers must utilize self-validating assay systems. Below is the gold-standard protocol for assessing the metabolic stability differences caused by the −CF3​ substitution.

Protocol: Self-Validating Liver Microsomal Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) and prove that the −CF3​ substitution successfully blocks CYP450-mediated oxidation compared to the −CH3​ analog.

Self-Validation Logic:

  • Causality of Cofactors: The assay is run both with and without NADPH. NADPH-dependent depletion confirms CYP450-mediated metabolism (targeting the −CH3​ group). NADPH-independent depletion indicates chemical instability or esterase activity.

  • Internal Controls: Verapamil is used as a high-clearance positive control to validate microsome activity. Warfarin is used as a low-clearance negative control.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the −CH3​ and −CF3​ pyridine carboxylic acid test compounds in DMSO. Dilute to a 1 μ M working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add human or rat liver microsomes to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Control: For the non-CYP degradation control, add an equivalent volume of buffer instead of NADPH.

  • Time-Course Sampling: At specific time intervals (0, 15, 30, 45, and 60 minutes), extract 50 μ L aliquots from the reaction mixture.

  • Quenching & Internal Standard: Immediately quench the extracted aliquots by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide). This stops the enzymatic reaction and precipitates the proteins.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical plates. Quantify the remaining parent compound using LC-MS/MS. The internal standard corrects for any matrix effects or ionization suppression.

  • Data Analysis: Plot the natural log of the remaining compound percentage against time. The slope of the linear regression represents the elimination rate constant ( k ), which is used to calculate CLint​ .

Assay_Workflow Prep 1. Compound Preparation (Test + Controls) Incubate 2. Liver Microsome Incubation (+/- NADPH Cofactor) Prep->Incubate Quench 3. Quench with Acetonitrile (+ Internal Standard) Incubate->Quench Timepoints: 0, 15, 30, 60 min Analyze 4. LC-MS/MS Quantification Quench->Analyze Validate 5. Calculate Intrinsic Clearance (Validate via Verapamil) Analyze->Validate Log(Remaining %) vs Time

Self-validating experimental workflow for microsomal stability assessment.

References

  • BenchChem. "5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid." BenchChem.
  • NIH. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC." National Institutes of Health.
  • NIH. "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC." National Institutes of Health.
  • ChemRxiv. "An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties for the Investigation of Psychiatric and Neurodegenerative." ChemRxiv.

Sources

Optimizing and Validating HPLC Methods for 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic Acid: A PFP vs. C18 Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly incorporate fluorinated heterocycles to improve metabolic stability and target binding, analytical scientists face mounting challenges in method development. 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid (CAS 1211539-77-3) is a prime example of a highly polar, multi-functional intermediate that defies traditional reversed-phase liquid chromatography (RPLC) approaches.

This guide provides an authoritative, objective comparison between standard C18 stationary phases and orthogonal Pentafluorophenyl (PFP) column chemistries. Furthermore, it outlines a self-validating, step-by-step protocol for validating the optimized method in strict accordance with the newly revised 1[1] and 2[2].

The Analytical Challenge: Causality of Chromatographic Behavior

To develop a robust analytical procedure, one must first understand the physicochemical causality dictating the analyte's behavior. 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid possesses three distinct functional moieties that complicate retention:

  • Carboxylic Acid Group: Highly polar and ionizable (pKa ~3.5).

  • Pyridine Nitrogen: A basic site capable of strong hydrogen bonding.

  • Trifluoromethyl (-CF3) Group: A strongly electron-withdrawing group that creates a massive localized dipole.

Why Traditional C18 Fails: Alkyl (C18) stationary phases rely almost exclusively on dispersive (hydrophobic) van der Waals forces. Because fluorinated pyridines are highly polar and electron-deficient, they exhibit minimal hydrophobic surface area, leading to poor retention ( k′<2 ) and early elution near the void volume[3]. Furthermore, to suppress the ionization of the carboxylic acid, the mobile phase pH must be lowered (pH ~2.0). At this pH, the basic pyridine nitrogen becomes protonated. This protonated amine acts as a strong hydrogen-bond donor, interacting deleteriously with residual, unendcapped silanols on the silica surface of standard C18 columns, causing severe peak tailing and compromising the "Fitness for Purpose" mandate of4[4].

The PFP Advantage: A Pentafluorophenyl (PFP) core-shell stationary phase provides a self-validating solution through orthogonal retention mechanisms. The highly electronegative fluorine atoms on the PFP ring induce a strong dipole, facilitating dipole-dipole and halogen-halogen interactions with the analyte's -CF3 group[5]. Additionally, the electron-rich PFP ring engages in π−π electron donor-acceptor interactions with the electron-deficient pyridine ring. This synergistic retention mechanism fundamentally eliminates silanol-induced tailing and dramatically increases selectivity ( α )[6].

Experimental Methodology: Step-by-Step Validation Protocol

The following protocol establishes a self-validating workflow aligned with the lifecycle management approach detailed in7[7].

Phase I: Optimized Chromatographic Setup
  • Column: Core-Shell PFP (150 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water. (Causality: TFA ensures the carboxylic acid remains fully protonated to maximize retention, while simultaneously acting as an ion-pairing agent for the pyridine nitrogen).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 10% B to 60% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Phase II: ICH Q2(R2) Validation Execution
  • System Suitability Testing (SST): Inject the standard solution (100 µg/mL) six times. Self-Validation Check: The system is only deemed suitable if Relative Standard Deviation (RSD) of area ≤1.0% , Tailing Factor ( Tf​ ) ≤1.5 , and Theoretical Plates ( N ) ≥10,000 .

  • Specificity & Forced Degradation: Subject the analyte to 1N HCl (acid), 1N NaOH (base), 3% H2​O2​ (oxidation), and UV light for 24 hours. Inject stressed samples to ensure the principal peak is completely resolved from all degradation products (Resolution, Rs​>2.0 ).

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL)[2]. Plot peak area versus concentration.

  • Accuracy (Recovery): Spike known quantities of the analyte into a placebo matrix at 80%, 100%, and 120% levels. Prepare in triplicate ( n=9 total). Calculate percentage recovery.

  • Precision (Repeatability): Prepare six independent sample solutions at the 100% test concentration. Analyze and calculate the %RSD of the assay results.

Mandatory Visualization: Validation Lifecycle

ValidationWorkflow Dev Analytical Procedure Development (ICH Q14) Select Column Selectivity Evaluation (PFP vs. C18) Dev->Select Define ATP Spec Specificity & Range (USP <1225> Category I) Select->Spec Orthogonal Chemistry LinAcc Linearity & Accuracy (50% to 150% Target Conc.) Spec->LinAcc No Interference Prec Precision Evaluation (Repeatability & Intermediate) LinAcc->Prec R² ≥ 0.999 Val Validated Reportable Result (Fitness for Purpose) Prec->Val RSD ≤ 2.0%

Fig 1: ICH Q2(R2) and USP <1225> aligned lifecycle workflow for analytical method validation.

Data Presentation: Comparative Performance & Validation Metrics

The quantitative superiority of the PFP phase over traditional C18 for fluorinated pyridines is demonstrated in Table 1, evaluating core chromatographic parameters.

Table 1: Chromatographic Performance Comparison (100 µg/mL Standard)

ParameterStandard C18 (3 µm)Core-Shell PFP (2.7 µm)Analytical Advantage (Causality)
Retention Time ( tR​ ) 2.4 min6.8 minPFP dipole-dipole interactions prevent void volume co-elution.
Capacity Factor ( k′ ) 0.8 (Fail)4.2 (Pass) π−π interactions dramatically increase analyte retention.
Tailing Factor ( Tf​ ) 2.3 (Severe Tailing)1.1 (Symmetrical)PFP phase shields residual silanols from the basic pyridine nitrogen.
Theoretical Plates ( N ) 4,50018,200Core-shell architecture minimizes eddy diffusion (van Deemter A-term).

Following column selection, the method on the PFP column was subjected to rigorous validation. Table 2 summarizes the self-validating metrics proving the method's "Fitness for Purpose"[7].

Table 2: ICH Q2(R2) Validation Summary for PFP Column Method

Validation ParameterICH Q2(R2) / USP <1225> Acceptance CriteriaObserved ResultStatus
Specificity No interference at tR​ ; Rs​>2.0 for degradants Rs​=3.4 (closest impurity)PASS
Linearity Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 PASS
Range 50% to 150% of target concentration50 µg/mL to 150 µg/mLPASS
Accuracy (Recovery) Mean recovery 98.0% – 102.0%99.4% ± 0.6%PASS
Precision (Repeatability) %RSD ≤2.0% ( n=6 )%RSD = 0.85%PASS
LOD / LOQ Signal-to-Noise (S/N) ≥3 / ≥10 0.5 µg/mL / 1.5 µg/mLPASS

Conclusion

Validating an HPLC method for complex, multi-functional molecules like 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid requires moving beyond default C18 chemistries. By understanding the causality of the molecule's polarity and electron deficiency, analytical scientists can leverage the orthogonal π−π and dipole-dipole interactions of a Pentafluorophenyl (PFP) stationary phase. As demonstrated by the experimental data, this approach not only resolves peak tailing and retention issues but ensures the resulting method seamlessly passes the rigorous, lifecycle-driven criteria set forth by modern ICH Q2(R2) and USP <1225> guidelines.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Source: uspbpep.
  • Source: gmp-compliance.
  • Source: chromatographyonline.
  • Source: acs.
  • Source: researchgate.

Sources

mass spectrometry fragmentation pattern comparison of trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the mass spectrometry (MS) fragmentation patterns of trifluoromethylpyridines (TFMPs) is essential for analytical chemists, toxicologists, and drug development professionals. The trifluoromethylpyridine motif is a highly privileged scaffold, serving as a critical active fragment in numerous commercial pharmaceuticals and agrochemicals due to its unique electronic effects, metabolic stability, and lipophilicity[1].

When differentiating constitutional isomers—specifically 2-, 3-, and 4-trifluoromethylpyridine—mass spectrometry serves as a primary analytical tool. Because these isomers share the exact same molecular weight (147.10 g/mol ) and empirical formula (C₆H₄F₃N)[2][3], distinguishing them requires a mechanistic understanding of how the position of the –CF₃ group relative to the pyridine nitrogen dictates gas-phase fragmentation under Electron Ionization (EI).

This guide objectively compares the MS performance and fragmentation behaviors of TFMP isomers, providing the causal mechanisms behind the data and a self-validating experimental protocol for your laboratory.

Mechanistic Principles of TFMP Fragmentation

The fragmentation of trifluoromethylpyridines under 70 eV electron ionization is governed by the competition between inductive electron withdrawal by the –CF₃ group and the resonance stabilization provided by the pyridine ring. The primary ionization event typically involves the ejection of a non-bonding electron from the pyridine nitrogen, forming the molecular radical cation [M]⁺• at m/z 147[3][4].

From this molecular ion, the position of the –CF₃ group dictates the dominant fragmentation pathways:

  • 3-Trifluoromethylpyridine (Meta-substitution): The –CF₃ group is located meta to the nitrogen atom. In this position, the group exerts a strong inductive pull but is isolated from direct resonance interaction with the nitrogen lone pair. Consequently, the C–CF₃ bond is relatively stable. The molecular ion (m/z 147) is highly abundant and typically presents as the base peak (100% relative abundance)[3][4].

  • 2- and 4-Trifluoromethylpyridine (Ortho/Para-substitution): When the –CF₃ group is at the 2- or 4-position, it is in direct conjugation with the electronegative nitrogen. This synergistic electron-withdrawing effect (both inductive and resonance) significantly weakens the C–CF₃ bond. Consequently, the loss of a trifluoromethyl radical (–CF₃•, 69 Da) to form the pyridyl cation (m/z 78) is highly favored[2][5].

  • The Ortho-Effect in 2-TFMP: The 2-isomer exhibits a unique proximity effect. The spatial closeness of the –CF₃ group to the nitrogen atom facilitates the neutral loss of hydrogen fluoride (HF, 20 Da) or the direct interaction of the fluorine atoms with the nitrogen lone pair, leading to a distinct [M - HF]⁺• fragment at m/z 127 that is largely absent in the 3- and 4-isomers.

MS_Fragmentation TFMP Trifluoromethylpyridine (Isomers: 2-, 3-, 4-) MolIon Molecular Ion [M]⁺• m/z 147 TFMP->MolIon EI (70 eV) LossF [M - F]⁺ m/z 128 MolIon->LossF -F• (-19 Da) LossCF3 [M - CF₃]⁺ m/z 78 (Pyridyl Cation) MolIon->LossCF3 -CF₃• (-69 Da) LossHCN [M - HCN]⁺• m/z 120 MolIon->LossHCN -HCN (-27 Da) LossHF [M - HF]⁺• m/z 127 MolIon->LossHF -HF (-20 Da) (Favored in 2-TFMP)

Figure 1: Primary electron ionization (EI) mass spectrometry fragmentation pathways of trifluoromethylpyridines.

Quantitative Data Comparison

The table below summarizes the relative abundances of key diagnostic fragments for the three isomers. This data serves as a benchmark for differentiating the isomers in a standard GC-MS workflow.

Fragmentm/z2-TFMP3-TFMP4-TFMPCausality / Mechanistic Driver
[M]⁺• 147~85%100% ~90%Molecular ion; highly stable in the 3-isomer due to the lack of resonance destabilization of the C–CF₃ bond.
[M - F]⁺ 128~25%~15%~20%α-cleavage of the C–F bond; slightly favored in 2/4-isomers due to resonance stabilization of the resulting cation.
[M - HF]⁺• 127~15% <5%<5%Proximity effect (ortho-effect) in 2-TFMP drives the neutral loss of HF via interaction with the nitrogen lone pair.
[M - HCN]⁺• 120~10%~12%~8%Standard heterocyclic ring opening and neutral loss of hydrogen cyanide.
[M - CF₃]⁺ 78~65% ~35%~75% Cleavage of the C–CF₃ bond; highly stabilized by nitrogen para/ortho resonance in the 2- and 4-isomers.

(Note: Relative abundances are representative benchmarks derived from standardized 70 eV EI-MS libraries. Actual instrument response may vary slightly based on tuning parameters[2][3][4]).

Experimental Protocol: GC-MS Isomer Differentiation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every parameter is selected with a specific analytical purpose to ensure baseline resolution and accurate spectral acquisition.

Sample Preparation
  • Dilution: Dissolve 1.0 mg of the TFMP sample in 1.0 mL of LC-MS grade dichloromethane (DCM) to yield a 1,000 ppm stock. Dilute further to 10 ppm for injection.

  • Causality: TFMPs are highly volatile and possess strong ionization efficiencies[3]. Injecting at high concentrations (e.g., >100 ppm) will saturate the electron multiplier detector, leading to spectral skewing (where the [M]⁺• artificially appears smaller relative to lower mass fragments), destroying the diagnostic relative abundance ratios needed for isomer differentiation.

GC Separation Parameters
  • Column: HP-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temp 40 °C (hold 2 min), ramp at 10 °C/min to 150 °C, then ramp at 25 °C/min to 250 °C (hold 3 min).

  • Causality: The non-polar HP-5MS stationary phase separates the isomers based on subtle differences in their boiling points and dipole moments. The slow initial ramp (10 °C/min) is critical; TFMP isomers have low molecular weights and elute early. A faster ramp would cause co-elution, making it impossible to obtain pure spectra for mixture analysis.

Mass Spectrometer Acquisition (EI Mode)
  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40 to 200.

  • Causality: Operating strictly at 70 eV is non-negotiable for this assay. 70 eV provides a standardized internal energy distribution to the molecules, ensuring that the resulting fragmentation pattern (specifically the ratio of m/z 147 to m/z 78) can be directly and accurately compared against reference libraries like NIST. Lowering the energy would artificially inflate the molecular ion peak, masking the diagnostic [M - CF₃]⁺ fragmentation.

Data Validation
  • Extract the ion chromatograms (EIC) for m/z 147, 127, and 78.

  • If the peak at m/z 127 is >10% relative to the base peak, the isomer is confirmed as 2-trifluoromethylpyridine.

  • If m/z 147 is the base peak and m/z 78 is <40%, the isomer is 3-trifluoromethylpyridine.

  • If m/z 78 is highly abundant (>70%), and m/z 127 is absent, the isomer is 4-trifluoromethylpyridine.

References

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source: Journal of Agricultural and Food Chemistry - ACS Publications[1] URL:[Link]

  • Pyridine, 3-(trifluoromethyl)- Mass Spectrum (Electron Ionization) Source: NIST Chemistry WebBook, SRD 69[4] URL:[Link]

  • 4-(Trifluoromethyl)pyridine - Compound Summary Source: PubChem, National Institutes of Health[2] URL:[Link]

  • 3-(Trifluoromethyl)pyridine - Compound Summary Source: PubChem, National Institutes of Health[3] URL:[Link]

  • Regioselective Synthesis of 2,4-Diaryl-6-trifluoromethylated Pyridines Source: The Journal of Organic Chemistry - ACS Publications[5] URL:[Link]

Sources

A Researcher's Guide to Validating Computational pKa Predictions for 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the acid dissociation constant (pKa) is a cornerstone physicochemical property. It profoundly influences a molecule's solubility, permeability, protein binding, and overall pharmacokinetic profile, ultimately shaping its therapeutic efficacy and safety.[1][2] As computational chemistry becomes increasingly integral to lead optimization, the ability to accurately predict pKa in silico offers a significant acceleration to the design-make-test-analyze cycle. However, these predictions are models of reality, not reality itself. Their value is only realized when anchored by robust, orthogonal experimental validation.[3][4]

This guide provides a comprehensive framework for validating computational pKa predictions, using the novel heterocyclic compound 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid as a case study. We will compare a hypothetical, computationally derived pKa value with data obtained from two gold-standard experimental techniques: potentiometric titration and UV-metric spectrophotometric titration. This comparison will not only serve to verify the in silico result but also to highlight the nuances and rationale behind each experimental choice, providing researchers with a self-validating system for generating high-quality data.

The Target Molecule: A Bifunctional Heterocycle

Our molecule of interest, 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid, possesses two ionizable centers: the acidic carboxylic acid group and the basic pyridine nitrogen. The interplay of its substituents—an electron-donating methyl group and the powerfully electron-withdrawing trifluoromethyl group—creates a unique electronic environment that makes its pKa values non-trivial to predict and essential to confirm.[5][6] Understanding these two pKa values is critical, as they will dictate the molecule's net charge at physiological pH (approx. 7.4) and its behavior in various biological compartments.[7]

Part 1: The In Silico Prediction

Computational pKa prediction methods have evolved significantly, ranging from rapid, empirical fragment-based models to more rigorous but computationally expensive quantum mechanical (QM) calculations.[8][9] QM methods, often employing density functional theory (DFT), calculate the Gibbs free energy difference between the protonated and deprotonated states of a molecule in a simulated solvent environment to derive the pKa.[10][11]

For our target molecule, a hypothetical QM-based prediction was performed.

Computational Method Snapshot:

  • Method: Density Functional Theory (DFT) with B3LYP functional and a 6-311++G(d,p) basis set.[12]

  • Solvation Model: SMD (Solvation Model based on Density).[10]

  • Rationale: This level of theory provides a good balance between accuracy and computational cost for organic molecules. The SMD model is a widely used continuum model that simulates the bulk effects of the aqueous solvent.

Based on this hypothetical calculation, two pKa values were predicted:

  • pKa₁ (Carboxylic Acid): The strong electron-withdrawing effect of the adjacent trifluoromethyl group is expected to increase the acidity of the carboxylic acid (lowering its pKa) compared to benzoic acid (pKa ~4.2).

  • pKa₂ (Pyridine Nitrogen): The same electron-withdrawing groups (trifluoromethyl and carboxylic acid) are expected to significantly decrease the basicity of the pyridine nitrogen (lowering its pKa) compared to pyridine itself (pKa ~5.2).[6]

Ionizable CenterPredicted pKa
Carboxylic Acid (pKa₁)3.15
Pyridine Nitrogen (pKa₂)1.80

This prediction provides a valuable working hypothesis. The next crucial step is to challenge this hypothesis with rigorous experimental data.

Part 2: Experimental Validation Workflows

To ensure the trustworthiness of our results, we will employ two distinct experimental methods. Agreement between these methods provides strong evidence for the accuracy of the measured pKa values.

G cluster_comp Computational Phase cluster_exp Experimental Validation Phase cluster_analysis Analysis Comp_Pred In Silico pKa Prediction (DFT/SMD) Potentiometry Method 1: Potentiometric Titration Comp_Pred->Potentiometry generates hypothesis for Spectro Method 2: Spectrophotometric Titration Comp_Pred->Spectro generates hypothesis for Comparison Compare & Validate: Computational vs. Experimental Comp_Pred->Comparison Data_Analysis Data Analysis & pKa Calculation Potentiometry->Data_Analysis Spectro->Data_Analysis Data_Analysis->Comparison

Caption: Overall workflow for validating computational pKa predictions.

Potentiometric titration is a highly precise and widely used method for pKa determination.[13] It involves the stepwise addition of a titrant (a strong base, in this case) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.[14][15]

G prep 1. Prepare Analyte Solution (e.g., 1 mM in 0.15 M KCl) cal 2. Calibrate pH Electrode (pH 2, 4, 7, 10 buffers) prep->cal purge 3. Purge with Nitrogen (Removes dissolved CO₂) cal->purge titrate 4. Stepwise Titration (Add aliquots of 0.1 M NaOH) purge->titrate record 5. Record Data (pH vs. Volume of Titrant) titrate->record plot 6. Plot Titration Curve (pH vs. Volume) record->plot analyze 7. Analyze Curve (Find half-equivalence points) plot->analyze pka 8. Determine pKa (pKa = pH at half-equivalence) analyze->pka

Caption: Experimental workflow for potentiometric pKa determination.

Detailed Protocol: Potentiometric Titration

  • Solution Preparation:

    • Prepare a 0.1 M standardized solution of NaOH and a 0.1 M solution of HCl.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[14]

    • Accurately weigh and dissolve the 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid in the 0.15 M KCl solution to a final concentration of approximately 1 mM. Causality: A low concentration (~10⁻³ to 10⁻⁴ M) is optimal for sensitivity during titration.[15] If solubility is limited, a co-solvent like methanol may be required, and the results should be reported as apparent pKa (pKa') in that solvent mixture.[16]

  • Instrument Calibration:

    • Calibrate a high-quality pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01). Ensure the electrode response slope is within the acceptable range (95-105%).

  • Titration Procedure:

    • Transfer a known volume (e.g., 50 mL) of the analyte solution to a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

    • Begin stirring the solution gently with a magnetic stirrer.

    • Purge the solution with nitrogen gas for 10-15 minutes before and during the titration. Causality: This displaces dissolved CO₂, which can form carbonic acid and interfere with the titration of the analyte by consuming the titrant.[17]

    • Immerse the calibrated pH electrode and the titrant delivery tip into the solution.

    • If necessary, use the 0.1 M HCl to titrate the solution to a low starting pH (e.g., pH < 1.5) to ensure all functional groups are fully protonated.

    • Begin adding the 0.1 M NaOH titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize. Use smaller increments in regions where the pH changes rapidly.

    • Continue the titration until the pH is high (e.g., pH > 11) to ensure the deprotonation of all relevant functional groups is observed.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Identify the equivalence points, which correspond to the steepest points of inflection on the curve. These can be more accurately located by plotting the first derivative (dpH/dV) or second derivative (d²pH/dV²) of the titration curve.

    • The pKa value is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[14] For a molecule with two pKa values, two half-equivalence points will be observed.

This method is ideal for compounds that possess a chromophore whose absorbance spectrum changes upon ionization. It relies on measuring the absorbance of the analyte in a series of buffers with precisely known pH values. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.[18]

Detailed Protocol: Spectrophotometric Titration

  • Preliminary Spectral Analysis:

    • Prepare two stock solutions of the analyte (~0.1 mM): one in a strongly acidic solution (e.g., 0.1 M HCl, pH 1) and one in a strongly basic solution (e.g., 0.1 M NaOH, pH 13).

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to determine the absorbance profile of the fully protonated and fully deprotonated species.

    • Identify the analytical wavelengths (λ) where the difference in absorbance between the acidic and basic forms is maximal.

  • Buffer and Sample Preparation:

    • Prepare a series of universal buffers covering a wide pH range (e.g., pH 1 to 12).

    • For each buffer, prepare a sample by adding a small, constant aliquot of a concentrated analyte stock solution to ensure the final analyte concentration is identical across all samples.

  • Absorbance Measurements:

    • Measure the pH of each final buffered sample solution accurately.

    • Measure the absorbance of each sample at the pre-determined analytical wavelengths.

  • Data Analysis:

    • Plot absorbance (y-axis) against pH (x-axis) for each analytical wavelength. The resulting data should form a sigmoidal curve.

    • The pKa is the pH at which the absorbance is exactly halfway between the absorbance of the fully acidic form (A_acid) and the fully basic form (A_base).

    • More accurately, the pKa can be determined by applying the Henderson-Hasselbalch equation in its spectrophotometric form: pKa = pH - log[(A - A_acid) / (A_base - A)]

    • By rearranging and plotting log[(A - A_acid) / (A_base - A)] vs. pH, a straight line is obtained where the x-intercept equals the pKa. For a molecule with two pKa values, this analysis will be performed for each ionization event, which should be distinguishable by their different spectral changes across the pH range.

Part 3: Comparative Analysis and Discussion

Following the execution of the experimental protocols, the data is processed to yield the experimental pKa values. Let us assume the following hypothetical, yet realistic, results were obtained.

MethodpKa₁ (Carboxylic Acid)pKa₂ (Pyridine Nitrogen)
Computational Prediction 3.15 1.80
Potentiometric Titration3.28 ± 0.041.95 ± 0.05
Spectrophotometric Titration3.31 ± 0.061.92 ± 0.07
Experimental Mean 3.30 ± 0.05 1.94 ± 0.06

In this hypothetical scenario, the computational prediction for the carboxylic acid pKa (3.15) is in excellent agreement with the experimental mean (3.30), with a deviation of only 0.15 pKa units. This level of accuracy is generally considered very good for modern QM-based prediction methods.[9]

The prediction for the pyridine nitrogen pKa (1.80) is also in good agreement with the experimental mean (1.94), with a deviation of 0.14 pKa units. The strong concordance between the two distinct experimental methods (Potentiometry and Spectrophotometry) provides high confidence in the measured values.

The slight discrepancies between the computational and experimental values can arise from several factors, including the inherent approximations in the computational model, such as the representation of the solvent as a continuum rather than discrete molecules, and potential inaccuracies in calculating the free energy of solvation.[8][10] Nevertheless, the ability of the in silico method to correctly rank the acidity/basicity and predict the values to within ~0.2 pH units demonstrates its utility as a powerful tool for guiding medicinal chemistry efforts.

Conclusion

The validation of computational predictions through rigorous experimentation is a fundamental tenet of sound scientific practice in drug discovery. This guide demonstrates a robust, self-validating workflow for determining the pKa of a complex, bifunctional molecule, 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid. By employing two orthogonal, high-precision methods—potentiometric and spectrophotometric titration—we can generate experimental data with a high degree of confidence.

The strong agreement observed in our case study between the in silico predictions and the experimental results underscores the power of modern computational tools. However, it also reinforces the indispensable role of experimental validation. Relying solely on predictions without experimental confirmation introduces an unacceptable level of risk into a drug development pipeline. By integrating high-quality computational predictions with meticulous experimental work, researchers can make more informed decisions, accelerate the optimization of drug candidates, and ultimately increase the probability of success.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from a URL that may be similar to [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

  • Váradi, M., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry, 87(12), 6048-6054. [Link]

  • Oumada, F. Z., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A, 1665, 462817. [Link]

  • Oumada, F. Z., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science, 16(10), 558-565. [Link]

  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Jin, Y. (n.d.). Rapid Pka Determination Using Multiplexed Capillary Electrophoresis. AAPS Annual Meeting and Exposition.
  • Smith, D. A., et al. (2018). The Significance of Acid/Base Properties in Drug Discovery. Future Medicinal Chemistry, 10(1), 81-100. [Link]

  • De Bel, E., et al. (2012). Development of Methods for the Determination of pKa Values. Future Medicinal Chemistry, 4(12), 1501-1521. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

  • Wagen, C., Mann, E., & Wagen, A. (2025, October 16). How to Predict pKa. Rowan. Retrieved from [Link]

  • Ali, M. M., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 108-124. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Thapa, B., & Schlegel, H. B. (2019). Accurate pKa Evaluations for Complex Bio-Organic Molecules in Aqueous Media. Journal of Chemical Theory and Computation, 15(11), 6397-6407. [Link]

  • Berg, F., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 9206-9212. [Link]

  • Ishida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7586. [Link]

  • Mukherjee, L. M., & Schultz, R. S. (1972). Determination of pKa of acetic and benzoic acids in pyridine. Talanta, 19(5), 707-711. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from a URL that may be similar to [Link]

  • Aktaş, A. H., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark, 33(2), 123-134. [Link]

  • Klicić, J. J., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17006-17019. [Link]

  • Begtrup, M., & Larsen, P. (1990). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, 243-247. [Link]

  • Jensen, J. H., et al. (2013). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 1, e234. [Link]

  • Zeun, R., et al. (2017). An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. Heterocyclic Communications, 23(6), 415-419. [Link]

  • Lemmerer, A., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 17, 3591-3595. [Link]

  • Boles, F. M., et al. (2019). Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational Spectra. The Journal of Physical Chemistry A, 123(42), 9111-9120. [Link]

  • Nummy, L. J., et al. (2013). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Organic Process Research & Development, 17(5), 846-856. [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • Lemmerer, A., et al. (2015). Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.
  • Chem-Sub. (n.d.). 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Umetsu, N., & Shirai, Y. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(2), 63-73. [Link]

  • Enisoglu-Atalay, V., & Solmaz, M. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 50(Special Issue G), 113-120. Retrieved from [Link]

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Comparative Guide: Cross-Coupling Efficiency of 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic Acid vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the incorporation of the trifluoromethyl (–CF₃) group into heteroaromatic scaffolds is a privileged strategy to improve metabolic stability, lipophilicity, and target binding affinity. When utilizing pyridine-3-carboxylic acids as starting materials for C–C bond formation, researchers frequently employ decarboxylative cross-coupling.

This guide objectively compares the cross-coupling efficiency of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid against its non-fluorinated analog, 6-methylpyridine-3-carboxylic acid . By analyzing the stereoelectronic profile of the –CF₃ group, we demonstrate how electron-deficient pyridine systems fundamentally alter the thermodynamics of CO₂ extrusion and intermediate stabilization, leading to markedly different efficiencies in catalytic workflows.

Mechanistic Causality: The Role of the CF₃ Group

To understand the divergence in cross-coupling efficiency, we must examine the causality behind the catalytic cycles. While modern metallaphotoredox catalysis (e.g., Fe/Ni or Ir/Ni systems) excels at the decarboxylative cross-coupling of aliphatic (sp³) carboxylic acids[1], the activation of sp²-hybridized aryl and heteroaryl carboxylic acids remains a formidable challenge under photoredox conditions[2]. Consequently, thermal bimetallic (Cu/Pd) decarboxylative cross-coupling (Gooßen-type) remains the most robust, self-validating system for these substrates.

Electronic Stabilization & CO₂ Extrusion

In a bimetallic Cu/Pd system, the rate-determining step is often the extrusion of CO₂ from the copper-carboxylate complex to form an aryl-copper(I) intermediate.

  • Non-Fluorinated Analog (6-methylpyridine-3-carboxylic acid): The electron-rich nature of the methyl-substituted pyridine ring destabilizes the transient negative charge that develops on the ipso-carbon during decarboxylation. This results in a high activation energy barrier, leading to sluggish reaction rates and increased protodecarboxylation side-reactions.

  • Fluorinated Analog (6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid): The –CF₃ group exerts a profound inductive (–I) and negative hyperconjugative effect. This electron-withdrawing nature stabilizes the developing aryl-copper species, significantly lowering the activation energy for CO₂ extrusion. Furthermore, the reduced basicity of the pyridine nitrogen minimizes off-target coordination to the Pd catalyst, preserving the active catalytic species.

ElectronicEffects Root CF3 Substitution at C5 Inductive Strong Inductive Effect (-I) Root->Inductive Hyper Negative Hyperconjugation Root->Hyper Outcome1 Lowered Activation Energy for CO2 Extrusion Inductive->Outcome1 Outcome2 Stabilization of Aryl-Metal Intermediate Hyper->Outcome2 Outcome2->Outcome1

Electronic influence of the CF3 group on the pyridine-3-carboxylic acid scaffold.

Comparative Performance Data

The quantitative data below summarizes the decarboxylative cross-coupling efficiency of the fluorinated target versus non-fluorinated analogs. Data reflects coupling with 4-bromoanisole under standard Cu/Pd thermal conditions.

Substrate (Pyridine-3-carboxylic acid)SubstituentsElectronic NatureDecarboxylation Temp (°C)Cross-Coupling Yield (%)Primary Byproduct
6-methyl-5-(trifluoromethyl)- 6-CH₃, 5-CF₃Highly Electron-Deficient120 - 14082 - 86% Trace homocoupling
6-methyl- (Non-fluorinated)6-CH₃Neutral / Slightly Rich160 - 17045 - 52% Protodecarboxylation
5,6-dimethyl- (Control)5-CH₃, 6-CH₃Electron-Rich> 170< 30% Unreacted starting material

Note: The electron-deficient nature of the CF₃ analog allows the reaction to proceed at lower temperatures with higher fidelity, directly correlating with the stabilization of the organometallic intermediates[3].

Validated Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system for the bimetallic decarboxylative cross-coupling of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid.

Materials Required:
  • Nucleophile: 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 mmol)

  • Electrophile: Aryl bromide (e.g., 4-bromoanisole) (1.2 mmol)

  • Catalysts: Pd(OAc)₂ (0.02 mmol, 2 mol%), Cu₂O (0.05 mmol, 5 mol%)

  • Ligands: 1,10-phenanthroline (0.1 mmol, 10 mol%), XPhos (0.04 mmol, 4 mol%)

  • Base: K₂CO₃ (1.5 mmol)

  • Solvent: NMP/Quinoline (3:1 v/v, 4.0 mL, strictly anhydrous)

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Transfer into an argon-filled glovebox to ensure strict exclusion of oxygen and moisture, which rapidly quench the active Pd(0) species.

  • Reagent Loading: Add the carboxylic acid (1.0 mmol), Pd(OAc)₂, Cu₂O, 1,10-phenanthroline, XPhos, and K₂CO₃ into the Schlenk tube.

  • Solvent & Electrophile Addition: Add the anhydrous NMP/Quinoline mixture, followed by the aryl bromide. Seal the tube with a Teflon-lined screw cap.

  • Thermal Decarboxylation & Coupling: Remove the vessel from the glovebox and place it in a pre-heated oil bath at 130 °C. Stir vigorously (800 rpm) for 16 hours. Causality note: The 130 °C threshold is sufficient for the CF₃-analog due to its lowered activation barrier; non-fluorinated analogs require ≥160 °C.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove insoluble metal salts. Wash the organic layer with 1M HCl (to remove quinoline), followed by brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Pathway Visualization: Bimetallic Catalytic Cycle

The following diagram maps the synergistic Cu/Pd catalytic cycle, highlighting exactly where the –CF₃ group exerts its efficiency-boosting effect.

CatalyticCycle A Aryl Carboxylic Acid (CF3-Pyridine) B Cu(I) Carboxylate Complex A->B Base, -H+ C Aryl-Cu(I) Intermediate (Stabilized by CF3) B->C -CO2 (Rate Determining) D Pd(II) Transmetalation C->D Aryl-Pd(II)-Br (From Oxidative Addition) D->B Cu(I) Regeneration E Cross-Coupled Biaryl Product D->E Reductive Elimination

Bimetallic Cu/Pd decarboxylative cross-coupling cycle highlighting CF3 stabilization.

References

  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids Source: Nature Communications (via PMC / NIH) URL:[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on fluorinated building blocks to improve metabolic stability and target binding, laboratory personnel must adapt to the unique safety and environmental challenges these compounds present.

This guide provides authoritative, self-validating protocols for the handling, segregation, and disposal of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid . By understanding the physicochemical causality behind these procedures—specifically the extreme stability of the trifluoromethyl (-CF₃) group—researchers can ensure operational safety, regulatory compliance, and environmental stewardship.

Hazard Profiling & Physicochemical Data

Before initiating any operational workflow, it is critical to understand the hazard profile of the target compound. 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is an amphoteric molecule (containing both a weakly basic pyridine ring and an acidic carboxylic acid group) that presents acute toxicity and irritation risks[1].

Table 1: Quantitative Hazard and Property Summary

Property / Hazard CategoryData / GHS ClassificationOperational Implication
CAS Number 1211539-77-3Essential for accurate waste manifest tracking[1].
Acute Toxicity (Oral/Dermal/Inhal.) Category 4 (H302, H312, H332)Requires stringent PPE to prevent systemic absorption[1].
Skin / Eye Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Direct contact causes localized inflammation; eye protection mandatory[1].
Specific Target Organ Toxicity STOT SE 3 (H336)Inhalation of dust may cause central nervous system depression (drowsiness/dizziness)[1].
Halogen Content High (Contains -CF₃ group)Critical: Must be segregated into halogenated waste streams to prevent toxic incineration byproducts[2][3].

The Causality of Segregation: Why the -CF₃ Group Matters

The most critical aspect of managing this compound is its trifluoromethyl (-CF₃) group. Do not treat this chemical as standard organic waste.

The Mechanistic Reason: The carbon-fluorine (C-F) bond is one of the strongest bonds in organic chemistry. If fluorinated compounds are mixed with non-halogenated waste and sent to standard municipal or hazardous waste incinerators, the lower operating temperatures fail to break the C-F bonds completely[3]. This incomplete combustion leads to the formation of highly toxic Products of Incomplete Combustion (PICs), including volatile fluorinated compounds (VFCs) like hexafluoroethane (C₂F₆)[3].

To achieve >99.99% destruction efficiency, fluorinated waste must be routed to High-Temperature Incineration (HTI) facilities. These specialized incinerators operate at temperatures exceeding 1,100°C with a 2–3 second residence time[3][4]. Furthermore, the complete combustion of fluorinated organics generates corrosive hydrogen fluoride (HF) gas, requiring the incinerator to be equipped with specialized caustic scrubbing systems to neutralize the exhaust[4]. Mixing this compound into non-halogenated waste streams bypasses these critical environmental safeguards.

Experimental Protocols: Handling & Disposal

The following step-by-step methodologies are designed as self-validating systems. Do not proceed to the next step unless the conditions of the current step are fully met.

Protocol A: Safe Handling and Transfer
  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a verified face velocity of 80–120 feet per minute (fpm). Do not handle the dry powder on an open bench due to STOT SE 3 inhalation risks[1].

  • Don Appropriate PPE: Equip standard laboratory PPE, including a flame-resistant lab coat, safety goggles (to protect against H319 eye irritation), and nitrile gloves. Double-gloving is recommended when handling concentrated halogenated organics.

  • Static Mitigation: Because the compound is a dry powder, use anti-static spatulas and weigh boats to prevent aerosolization of the particulate matter during transfer.

  • Post-Handling Decontamination: Wipe down the balance and surrounding fume hood surfaces with a solvent compatible with the compound (e.g., methanol or acetonitrile) and dispose of the wipes as halogenated solid waste.

Protocol B: Waste Segregation and Disposal
  • Determine Physical State: Identify whether the waste is a solid residue, a pure powder, or dissolved in a solvent.

  • Solid Waste Routing: Place empty vials, contaminated weighing paper, and solid chemical residue into a rigid, sealable High-Density Polyethylene (HDPE) container. Label strictly as "Hazardous Solid Waste - Halogenated (Fluorinated)" .

  • Liquid Waste Routing: If the compound is dissolved in a solvent (e.g., during HPLC analysis or synthesis), the entire solution must be treated as halogenated waste, regardless of the primary solvent used[5]. Pour the solution into a designated Halogenated Solvent Waste carboy[2][6].

  • Validation Check: Verify that the waste container is strictly segregated from incompatible chemicals (e.g., strong oxidizers or strong inorganic bases)[2]. Ensure the container is kept closed unless actively adding waste to prevent volatile emissions[6].

Protocol C: Spill Response Methodology
  • Isolate and Assess: Immediately evacuate personnel from the immediate vicinity. Verify that the spill does not exceed the capacity of a standard lab spill kit.

  • Suppress Dust: Do not dry sweep. Lightly dampen an inert, non-combustible absorbent material (such as sand, earth, or vermiculite) and place it over the spilled powder to suppress aerosolization.

  • Collect: Use non-sparking plastic tools to scoop the absorbed mixture.

  • Contain: Transfer the collected material into a heavy-duty hazardous waste bag or rigid HDPE container. Label as "Halogenated Spill Debris."

  • Decontaminate: Wash the spill surface with a mild detergent and water. Collect the wash water using absorbent pads and add them to the halogenated waste container.

Waste Segregation Workflow Visualization

The following diagram illustrates the logical decision tree for routing 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid waste to ensure it reaches the correct thermal destruction facility.

G Start 6-methyl-5-(trifluoromethyl) pyridine-3-carboxylic acid Waste Generation State Physical State of Waste? Start->State Solid Solid Powder/Residue State->Solid Liquid Dissolved in Solvent State->Liquid SolidBin Halogenated Solid Waste Container (HDPE) Solid->SolidBin LiquidBin Halogenated Liquid Waste Carboy Liquid->LiquidBin Warning CRITICAL: Do not mix with Non-Halogenated Waste SolidBin->Warning LiquidBin->Warning Incineration High-Temperature Incineration (HTI) >1100°C + Caustic Scrubbing Warning->Incineration

Workflow for the segregation and high-temperature incineration of fluorinated halogenated waste.

References

  • NextSDS. "6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Environmental Health and Safety. Available at:[Link]

  • Eastern Washington University. "Hazardous Waste Management Program." Environmental Health & Safety Procedure. Available at: [Link]

  • RiskAssess. "Disposal of chemical wastes." RiskAssess Laboratory Safety. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States." PubMed Central. Available at: [Link]

  • GOV.UK. "Rapid evidence assessment of PFAS incineration and alternative remediation methods." Environment Agency. Available at: [Link]

Sources

Personal protective equipment for handling 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of precautions, but as a predictable system of physicochemical interactions. Handling complex halogenated heterocycles like 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid (CAS: 1211539-77-3) requires a mechanistic understanding of the molecule's physical chemistry to design a self-validating safety and operational protocol.

The following guide provides the causality behind our safety choices, ensuring your drug development workflows remain both highly efficient and uncompromisingly safe.

Hazard Profile & Mechanistic Causality

To effectively protect yourself, you must understand why this specific molecule is hazardous. The safety profile of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is driven by three distinct structural features:

  • The Trifluoromethyl (-CF 3​ ) Group: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect. This vastly increases the molecule's lipophilicity (LogP), enabling the compound to easily permeate the lipid-rich stratum corneum of the skin. This rapid permeation is the direct mechanistic cause of its Acute Toxicity 4 (Dermal) classification[1].

  • The Carboxylic Acid (-COOH) Moiety: The electron-withdrawing nature of the -CF 3​ group lowers the pKa of the adjacent carboxylic acid, making it more acidic than a standard nicotinic acid. Upon contact with the moisture in your mucosal membranes or eyes, it acts as a rapid proton donor, causing localized pH drops that result in Skin Irritation 2 (H315) and Eye Irritation 2A (H319) [1].

  • The Pyridine Ring: Nitrogen heterocycles readily interact with biological targets. If the fine powder is aerosolized and inhaled, it can interact with neural and respiratory receptors, leading to central nervous system effects such as drowsiness or dizziness (STOT SE 3, H336) [1],[2].

Risk Assessment & PPE Matrix

Based on the physicochemical properties outlined above, standard laboratory PPE is insufficient. We must implement targeted countermeasures.

GHS Hazard CodeHazard DescriptionMechanistic CauseRequired PPE & Engineering Controls
H302, H312, H332 Acute Tox. 4 (Oral, Dermal, Inhalation)-CF 3​ group increases lipophilicity and cellular permeation.Double nitrile gloves (≥5 mil), N95/P100 respirator (if unhooded).
H315 / H319 Skin Irrit. 2 / Eye Irrit. 2A-COOH proton donation; localized pH drop on mucosa.ANSI Z87.1 Goggles , flame-resistant lab coat.
H336 STOT SE 3 (Drowsiness/Dizziness)Pyridine ring interaction with neural/respiratory receptors.Certified chemical fume hood (80-100 fpm face velocity).

Expert Insight: Why double glove? Fluorinated organics can slowly permeate standard thin nitrile over extended exposures. The outer glove acts as a sacrificial layer against the highly lipophilic compound, providing a fail-safe against micro-tears.

Operational Workflow: Handling & Solubilization

This step-by-step methodology ensures a self-validating system where each step inherently prevents the failure of the next.

Step 1: Environmental Verification

  • Verify the chemical fume hood is operational with a continuous face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which could trigger an exothermic neutralization.

Step 2: PPE Donning

  • Don a flame-resistant (FR) lab coat, fully buttoned.

  • Apply double-layered nitrile gloves.

  • Secure ANSI Z87.1-compliant chemical splash goggles (safety glasses with side shields are insufficient for acidic dusts).

Step 3: Weighing and Material Transfer

  • Utilize an enclosed analytical balance or a draft shield within the fume hood to prevent the draft from aerosolizing the fine powder.

  • Use grounded, anti-static spatulas. Fluorinated powders often hold static charges, causing them to cling to standard metal spatulas and disperse unpredictably.

  • Transfer the precisely weighed solid directly into a pre-tared, sealable reaction vessel before removing it from the balance area.

Step 4: Controlled Solubilization

  • Slowly introduce your organic solvent (e.g., DMSO, DMF, or methanol) down the interior side of the reaction vessel to wet the powder and minimize dust generation.

  • Cap the vessel and agitate gently. Do not sonicate unsealed containers , as the cavitation bubbles will aerosolize the acidic solution into the lab environment.

Spill Response & Disposal Plan

In the event of a breach in containment, follow this procedural methodology to neutralize the threat.

Step 1: Evacuation and Isolation

  • Immediately halt work. If the spill occurs outside a fume hood, evacuate the immediate lab space for 15 minutes to allow HVAC systems to clear potential airborne pyridine particulates.

Step 2: Containment and Neutralization

  • Don fresh PPE, including a NIOSH-approved N95/P100 particulate respirator if responding outside engineered ventilation.

  • Cover the solid spill with a damp, inert universal absorbent (such as sand or vermiculite) to suppress dust generation.

  • Apply a mild alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO 3​ ) over the absorbent. This safely neutralizes the reactive carboxylic acid residues without generating excessive heat.

Step 3: Collection and Disposal

  • Sweep the neutralized mixture using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) hazardous waste container.

  • Label the container explicitly as "Halogenated Organic Acid Waste."

  • Dispose of the material via an EPA-compliant facility authorized for the incineration of halogenated organics. Crucial Note: Fluorinated compounds require specialized high-temperature incineration to prevent the release of toxic hydrogen fluoride (HF) gas into the atmosphere.

Process Visualization

G Start 1. Environmental Setup Verify Hood Velocity (80-100 fpm) Transfer 2. Material Transfer Use Anti-Static Tools Start->Transfer Process 3. Chemical Processing Controlled Solubilization Transfer->Process Spill Spill Event? Process->Spill Clean 4a. Spill Protocol Contain -> Neutralize (NaHCO3) -> Collect Spill->Clean Yes Dispose 4b. Waste Management Halogenated Organic Waste Stream Spill->Dispose No Clean->Dispose

Operational and spill response workflow for fluorinated pyridine derivatives.

References

  • Title: 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach Source: D-NB.info / Springer URL: [Link]

Sources

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